PRMT1-IN-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(9H-xanthen-9-ylsulfanyl)-N-[2-[2-(9H-xanthen-9-ylsulfanyl)propanoylamino]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O4S2/c1-21(41-31-23-11-3-7-15-27(23)39-28-16-8-4-12-24(28)31)33(37)35-19-20-36-34(38)22(2)42-32-25-13-5-9-17-29(25)40-30-18-10-6-14-26(30)32/h3-18,21-22,31-32H,19-20H2,1-2H3,(H,35,37)(H,36,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXOGBYQKMAAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCNC(=O)C(C)SC1C2=CC=CC=C2OC3=CC=CC=C13)SC4C5=CC=CC=C5OC6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PRMT1-IN-2: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, responsible for the majority of asymmetric dimethylarginine modifications on a diverse array of protein substrates. Its activity influences a multitude of cellular processes, including transcriptional regulation, signal transduction, and DNA repair. Dysregulation of PRMT1 has been implicated in various diseases, notably cancer, making it a compelling target for therapeutic intervention. PRMT1-IN-2 (also known as RM65) is a small molecule inhibitor of PRMT1. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects, alongside detailed experimental protocols and visual representations of its functional context.
Core Mechanism of Action
This compound is a competitive inhibitor of Protein Arginine Methyltransferase 1.[1] Docking studies from its initial characterization suggest that this compound occupies the binding pockets for both the arginine substrate and the S-adenosylmethionine (SAM) cofactor.[1] By binding to the active site, it directly blocks the catalytic activity of PRMT1, preventing the transfer of a methyl group from SAM to arginine residues on substrate proteins. This inhibition leads to a global reduction in asymmetric dimethylarginine levels within the cell, a hallmark of its on-target activity.[1]
The primary downstream effect of PRMT1 inhibition by this compound is the hypomethylation of histone and non-histone proteins. A key substrate of PRMT1 is Histone H4 at arginine 3 (H4R3). Methylation of this residue is a critical epigenetic mark associated with transcriptional activation. Consequently, treatment with this compound results in decreased levels of asymmetrically dimethylated H4R3 (H4R3me2a), leading to alterations in gene expression.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Enzyme Source | Assay Type | Reference |
| IC50 | 55.4 µM | Human PRMT1 | Biochemical Assay | [1] |
| Table 1: Biochemical Potency of this compound |
| Cell Line | Effect Observed | Key Downstream Marker | Reference |
| HepG2 | Histone Hypomethylation | Decreased H4R3me2a | [1] |
| Table 2: Cellular Activity of this compound |
Signaling Pathways and Biological Context
PRMT1 is a central node in numerous signaling pathways. Inhibition by this compound is therefore expected to have wide-ranging effects on cellular function.
Experimental Protocols
The following are representative protocols for the biochemical and cellular evaluation of this compound. These are synthesized from established methodologies for assessing PRMT1 activity and are not from a single, dedicated study of this compound.
Biochemical Inhibition Assay (Radiometric Filter-Binding Assay)
This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a histone substrate.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (e.g., residues 1-21) or full-length Histone H4
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
This compound (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Trichloroacetic acid (TCA), 25%
-
Filter paper (e.g., Whatman P81 phosphocellulose)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme (e.g., 50-100 nM), and the histone substrate (e.g., 2-5 µM).
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [3H]-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose filter paper.
-
Wash the filter papers three times with 25% TCA to remove unincorporated [3H]-SAM.
-
Dry the filter papers and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.
Cellular Western Blot for Histone H4 Arginine 3 Methylation
This protocol details the detection of changes in H4R3me2a levels in cells treated with this compound.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide (B121943) for histone resolution)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a and anti-total Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed HepG2 cells in culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H4R3me2a levels.
Experimental and Logical Workflows
The following diagrams illustrate the workflow for evaluating this compound and the logical flow of its mechanism of action.
Conclusion
This compound serves as a valuable tool for the chemical biology community to probe the functions of PRMT1. Its mechanism as a direct competitive inhibitor leads to discernible biochemical and cellular effects, primarily the reduction of asymmetric arginine methylation on key substrates like Histone H4. While the currently available data provides a foundational understanding of its action, further studies to comprehensively profile its selectivity and explore its impact on various PRMT1-dependent signaling pathways would be highly beneficial for its application in translational research. The protocols and diagrams provided in this guide offer a framework for the continued investigation and application of this compound in the study of PRMT1 biology and its role in disease.
References
PRMT1-IN-2: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme in cellular processes, and its dysregulation is implicated in various diseases, including cancer. This has led to the development of small molecule inhibitors to probe its function and as potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery and synthesis of PRMT1-IN-2 (also known as RM65), a notable PRMT1 inhibitor. We detail the virtual screening approach that led to its identification, its biochemical and cellular activity, and the experimental protocols for its characterization. This document serves as a resource for researchers in the fields of epigenetics, drug discovery, and medicinal chemistry.
Discovery of this compound (RM65)
This compound was identified through a target-based virtual screening approach aimed at discovering novel inhibitors of PRMT1. The discovery workflow involved several key stages, from in silico screening to experimental validation.
Discovery Workflow
The identification of this compound was the result of a systematic workflow that began with computational screening of a chemical library and concluded with biochemical and cellular validation of the identified hit compound.
Synthesis of this compound (RM65)
This compound is a thioglycolic acid amide derivative. The synthesis involves the reaction of a suitable amine with a thioglycolic acid derivative.
(Note: The specific, detailed synthesis protocol for this compound (RM65) is not publicly available in the primary research articles. The following is a generalized representation based on the synthesis of similar thioglycolic acid amides.)
A typical synthesis would involve the coupling of 2-((3,4-dihydronaphthalen-1-yl)thio)acetic acid with an appropriate diamine linker.
Quantitative Data
This compound (RM65) was characterized by its inhibitory activity against human PRMT1 and its effects in a cellular context.
| Parameter | Value | Assay Type | Cell Line |
| IC50 (hPRMT1) | 55.4 µM | Radiometric Assay | - |
| Cellular Activity | Histone Hypomethylation | Western Blot | HepG2 |
Mechanism of Action and Signaling Pathway
PRMT1 is a Type I protein arginine methyltransferase that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins, resulting in the formation of asymmetric dimethylarginine (aDMA). This post-translational modification plays a crucial role in the regulation of gene transcription. This compound is proposed to bind to the substrate and SAM cofactor binding pocket of PRMT1, thereby inhibiting its methyltransferase activity. This inhibition leads to a decrease in the methylation of PRMT1 substrates, such as histone H4 at arginine 3 (H4R3me2a), which is a mark associated with transcriptional activation.
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric Filter Binding Assay)
This assay quantifies the activity of PRMT1 by measuring the incorporation of a radiolabeled methyl group from [³H]-SAM onto a histone substrate.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (substrate)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing assay buffer, histone H4 peptide, and this compound at various concentrations.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Cellular Assay for Histone Hypomethylation (Western Blot)
This assay assesses the ability of this compound to inhibit PRMT1 activity within cells by detecting changes in the methylation status of histone H4.
Materials:
-
HepG2 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-asymmetric dimethylarginine H4R3 (anti-H4R3me2a) and anti-Histone H4 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Culture HepG2 cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H4 antibody as a loading control.
-
Analyze the band intensities to determine the extent of histone hypomethylation.
Conclusion
This compound (RM65) serves as a valuable chemical tool for studying the biological roles of PRMT1. Its discovery through a combination of in silico and experimental methods highlights a successful strategy for identifying novel enzyme inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound in their studies or in the development of next-generation PRMT inhibitors.
PRMT1-IN-2: A Technical Guide to its Biological Function and Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular regulation, primarily responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Its activity influences a myriad of cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA metabolism. Dysregulation of PRMT1 has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of PRMT1-IN-2, a small molecule inhibitor of PRMT1, and its impact on key biological functions and signaling pathways. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, and provide detailed experimental protocols for assessing its effects. Furthermore, this guide will feature visualizations of the signaling pathways modulated by PRMT1 and its inhibition, offering a comprehensive resource for researchers in the field.
Introduction to PRMT1 and the Inhibitor this compound
PRMT1 is the predominant Type I protein arginine methyltransferase, accounting for the majority of asymmetric dimethylarginine (ADMA) formation in mammalian cells. This post-translational modification is critical for the proper functioning of numerous proteins involved in essential cellular processes.
This compound (also known as RM65) is a small molecule inhibitor designed to target the enzymatic activity of PRMT1. By blocking the methyltransferase function of PRMT1, this compound serves as a valuable chemical probe to investigate the biological roles of PRMT1 and as a potential starting point for the development of therapeutic agents. Inhibition of PRMT1 with small molecules like this compound has been shown to induce histone hypomethylation in cancer cell lines.
Quantitative Data for PRMT1 Inhibitors
The inhibitory potency of this compound and other relevant Type I PRMT1 inhibitors is crucial for experimental design and data interpretation. The following tables summarize the key quantitative data for these compounds.
| Inhibitor | Target(s) | IC50 (µM) | Notes |
| This compound (RM65) | PRMT1 | 55.4 | Induces histone hypomethylation in HepG2 cells. |
Table 1: Quantitative data for this compound.
For comparative purposes, the IC50 values for the widely used Type I PRMT inhibitor, MS023, are provided below. MS023 exhibits potent inhibition against several Type I PRMTs.
| Inhibitor | Target | IC50 (nM) |
| MS023 | PRMT1 | 30 |
| PRMT3 | 119 | |
| PRMT4 | 83 | |
| PRMT6 | 4 | |
| PRMT8 | 5 |
Table 2: Quantitative data for the Type I PRMT inhibitor MS023.
Core Signaling Pathways Modulated by PRMT1 Inhibition
Inhibition of PRMT1 by molecules such as this compound can significantly impact cellular signaling networks that are critical for cell fate decisions, including proliferation, survival, and differentiation.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. PRMT1 has been shown to regulate the Wnt signaling pathway at the transcriptional level. Studies using the Type I PRMT inhibitor MS023 have demonstrated that inhibition of PRMT1 activity leads to a decrease in Wnt signaling.
PRMT1-IN-2: A Technical Guide for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a key epigenetic regulator, responsible for the majority of asymmetric dimethylarginine modifications on histone and non-histone proteins. Its role in transcriptional regulation, signal transduction, and DNA damage repair has made it a significant target in various diseases, including cancer. PRMT1-IN-2 is a small molecule inhibitor of PRMT1, serving as a valuable tool for investigating the biological functions of this enzyme and for potential therapeutic development. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and its impact on relevant signaling pathways.
Core Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its inhibitory activity.
| Parameter | Value | Reference |
| IC50 | 55.4 µM | [1] |
| Target | PRMT1 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of this compound in a research setting.
In Vitro PRMT1 Enzymatic Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))
-
[³H]-SAM (S-adenosyl-L-[methyl-³H]methionine)
-
This compound
-
Assay Buffer (e.g., Tris-based buffer, pH 8.0)
-
S-adenosyl-L-homocysteine (SAH) and DB75 (positive controls)
-
Assay plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In an assay plate, add 250 nL of the compound solutions.
-
Add 15 µL of PRMT1 enzyme solution to each well.
-
Add the biotinylated histone H4 peptide substrate to each well.
-
Initiate the reaction by adding [³H]-SAM solution to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at room temperature.
-
Stop the reaction (specific method will depend on the assay kit manufacturer's instructions, often involving the addition of a stop reagent).
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cellular Assay: Western Blot for Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This protocol details the detection of changes in H4R3me2a levels in cells treated with this compound.
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, MCF7) to an appropriate confluency.
-
Treat the cells with varying concentrations of this compound for a designated time period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Perform histone extraction using an acid extraction protocol or a commercial kit.
Western Blotting:
-
Quantify the protein concentration of the histone extracts.
-
Denature the samples by boiling in Laemmli buffer.
-
Separate the proteins on a high-percentage (e.g., 15-18%) SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H4R3me2a (e.g., 1:1000 dilution) overnight at 4°C.[2][3]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the H4R3me2a signal to a loading control, such as total Histone H4.
Signaling Pathways and Experimental Workflows
PRMT1 is implicated in various signaling pathways that are crucial for cellular processes and are often dysregulated in disease. This compound can be utilized to dissect these pathways.
PRMT1 and Wnt/β-catenin Signaling Pathway
PRMT1 has been shown to regulate the Wnt/β-catenin signaling pathway, which is critical in development and cancer.[4] Overexpression of PRMT1 can promote this pathway.[4] Inhibition of PRMT1 with a small molecule inhibitor can lead to a decrease in the protein expression of β-catenin and its target genes.[5]
Caption: Inhibition of PRMT1 by this compound can downregulate the Wnt/β-catenin signaling pathway.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical workflow for characterizing the effects of this compound.
Caption: A logical workflow for the investigation of this compound from in vitro to cellular effects.
Conclusion
This compound is a valuable chemical probe for studying the epigenetic functions of PRMT1. This guide provides essential data and detailed protocols to aid researchers in utilizing this inhibitor effectively. The provided information on its biochemical activity, cellular effects, and impact on signaling pathways serves as a comprehensive resource for scientists in both academic and industrial settings, facilitating further exploration into the therapeutic potential of PRMT1 inhibition.
References
An In-depth Technical Guide to Early-Stage Research Involving PRMT1 Inhibition, Featuring the Chemical Probe MS023
Disclaimer: Initial searches for the specific compound "PRMT1-IN-2" did not yield any publicly available information. This suggests that "this compound" may be an internal designation, a compound that has not been disclosed in scientific literature, or an incorrect name. This guide therefore focuses on a well-characterized, potent, and selective Type I protein arginine methyltransferase (PRMT) inhibitor, MS023 , as a representative compound for early-stage research targeting PRMT1.
Introduction to PRMT1 and the Role of MS023
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] As the predominant Type I PRMT, it is responsible for the majority of asymmetric dimethylarginine (ADMA) modifications in the cell.[3] These modifications play a crucial role in a wide array of cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA splicing.[3][4] Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][5]
MS023 is a potent, selective, and cell-active small molecule inhibitor of human Type I PRMTs.[1][6] It serves as a valuable chemical probe for elucidating the biological functions of these enzymes. MS023 binds to the substrate-binding site of Type I PRMTs, effectively blocking their methyltransferase activity.[1] Its high potency and selectivity make it an excellent tool for both in vitro and cellular-based early-stage research.[1][7]
Quantitative Data for MS023
The following tables summarize the inhibitory activity of MS023 against various PRMTs and its effect on cellular markers of PRMT1 activity.
Table 1: In Vitro Inhibitory Activity of MS023 against PRMTs
| Enzyme | IC50 (nM) |
| PRMT1 | 30[8] |
| PRMT3 | 119[8] |
| PRMT4 | 83[8] |
| PRMT6 | 4[8] |
| PRMT8 | 5[8] |
| PRMT5 | Inactive[1] |
| PRMT7 | Inactive[1] |
| PRMT9 | Inactive[1] |
Table 2: Cellular Activity of MS023
| Cell Line | Target/Marker | Cellular IC50 (nM) | Assay Type |
| MCF-7 | H4R3me2a | 9[8] | Western Blot |
| HEK293 | H3R2me2a | 56[8] | Western Blot |
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Scintillation Proximity Assay)
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against PRMT1 using a scintillation proximity assay (SPA).[9]
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Non-tritiated S-adenosyl-L-methionine (SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
Streptavidin-coated SPA beads
-
Test compound (e.g., MS023) dissolved in DMSO
-
Microplate suitable for scintillation counting
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme, and the biotinylated histone H4 peptide substrate.
-
Add the test compound at various concentrations to the reaction mixture. Include a DMSO-only control.
-
Initiate the methylation reaction by adding a mixture of [³H]-SAM and non-tritiated SAM. The final concentration of SAM should be at its Km value for PRMT1.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution containing an excess of non-tritiated SAM.
-
Add streptavidin-coated SPA beads to the wells. The biotinylated and [³H]-methylated peptide will bind to the beads.
-
Incubate to allow for bead-peptide binding.
-
Measure the radioactivity using a microplate scintillation counter. The signal is proportional to the amount of [³H]-methylated peptide.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PRMT1 Inhibition Assay (Western Blot for Histone Methylation)
This protocol describes how to assess the cellular activity of a PRMT1 inhibitor by measuring the levels of a specific histone methylation mark, H4R3me2a, in cultured cells.[1][5]
Materials:
-
MCF-7 cells (or other suitable cell line with high basal H4R3me2a levels)
-
Cell culture medium and supplements
-
Test compound (e.g., MS023)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H4R3me2a and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MCF-7 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., MS023) for a specified duration (e.g., 48 hours). Include a DMSO-only control.
-
Wash the cells with PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the anti-total Histone H4 antibody to serve as a loading control.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50 value.
Visualizations
PRMT1 Signaling Pathway
Caption: PRMT1 signaling pathway in the context of TGF-β induced EMT.
In Vitro PRMT1 Inhibition Assay Workflow
Caption: Workflow for the in vitro PRMT1 scintillation proximity assay.
Cellular PRMT1 Inhibition Assay Workflow
Caption: Workflow for the cellular PRMT1 Western blot assay.
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 - Wikipedia [en.wikipedia.org]
- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. mdpi.com [mdpi.com]
- 5. MS023 | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
The Role of PRMT1-IN-2 in Gene Regulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in epigenetic regulation, primarily catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. This post-translational modification plays a critical role in modulating gene expression, and its dysregulation is implicated in various diseases, including cancer. PRMT1-IN-2 (also known as RM65) is a small molecule inhibitor of PRMT1, offering a valuable tool for dissecting the molecular mechanisms of PRMT1-mediated gene regulation and exploring its therapeutic potential. This technical guide provides an in-depth overview of the core functions of PRMT1 in gene transcription, the impact of its inhibition by this compound, detailed experimental protocols for studying these processes, and quantitative data on the inhibitor's effects.
Introduction to PRMT1 and Gene Regulation
PRMT1 is the predominant type I protein arginine methyltransferase in mammals, responsible for the majority of asymmetric dimethylarginine (ADMA) formation on cellular proteins. A primary mechanism by which PRMT1 influences gene expression is through the methylation of histone H4 at arginine 3 (H4R3me2a), a mark robustly associated with transcriptional activation. This modification facilitates the recruitment of other transcriptional coactivators and chromatin remodeling complexes to promoter and enhancer regions, leading to a more open chromatin state and enhanced gene transcription.
Beyond histones, PRMT1 methylates a plethora of non-histone proteins involved in gene regulation, including transcription factors, RNA-binding proteins, and splicing factors. These methylation events can alter protein-protein interactions, protein-nucleic acid interactions, protein stability, and subcellular localization, thereby fine-tuning various stages of gene expression from transcription initiation to RNA processing and translation.
This compound: A Chemical Probe for a Key Epigenetic Regulator
This compound is a potent inhibitor of PRMT1 with a reported IC50 of 55.4 μM.[1] By competitively binding to the active site of PRMT1, this small molecule prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to its protein substrates. This inhibition leads to a global reduction in asymmetric arginine dimethylation and provides a powerful means to investigate the downstream consequences of abrogated PRMT1 activity on gene regulation and cellular function.
Data Presentation: Quantitative Effects of PRMT1 Inhibition
The inhibition of PRMT1 by small molecules like this compound and the related compound MS023 leads to significant changes in the cellular transcriptome and proteome. Below are summaries of quantitative data from studies investigating the effects of PRMT1 inhibition.
Transcriptomic Changes Following PRMT1 Inhibition
Inhibition of PRMT1 with MS023 in HT-29 colon cancer cells resulted in widespread changes in gene expression, with a notable upregulation of genes involved in intestinal cell differentiation.[2]
Table 1: Log2 Fold Change in Expression of Genes Involved in Intestinal Cell Differentiation Following MS023 Treatment (5 µM for 5 days) in HT-29 Cells.[2]
| Gene | Log2 Fold Change |
| Neurogenin 3 | ~4.6 |
| Alkaline Phosphatase (ALP) | ~4.3 |
| KRT20 | >1.0 |
| MUC2 | >1.0 |
| TFF1 | >1.0 |
Note: This table presents a selection of genes with significant upregulation. The full dataset revealed that approximately 23% of all genes involved in intestinal cell differentiation were differentially expressed.[1]
Proteomic and Post-Translational Modification Changes
Quantitative proteomic analyses have revealed that PRMT1 inhibition or knockdown leads to substantial alterations in the arginine methylome.
Table 2: Summary of Quantitative Proteomic Analysis of PRMT1 Knockdown in 293T Cells.[3]
| Parameter | Finding |
| Total Arginine Methylation Sites with Significant Changes | 127 |
| Total Proteins with Changed Arginine Methylation | 78 |
| Significantly Increased Monomethyl Arginine (MMA) Peptides | 61 |
| Significantly Decreased Monomethyl Arginine (MMA) Peptides | 58 |
| Significantly Changed Lysine Methylation Sites | 1 |
Note: This data highlights the specific impact of PRMT1 on arginine methylation. The increase in MMA is consistent with the inhibition of the second methylation step to form ADMA.
A study utilizing PTMScan, a mass spectrometry-based proteomics approach, in pancreatic ductal adenocarcinoma (PDAC) models identified numerous substrates of PRMT1, with enriched proteins being involved in RNA metabolism.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of PRMT1's role in gene regulation. The following are protocols for key experiments.
In Vitro PRMT1 Methylation Assay
This assay is used to determine if a protein of interest is a direct substrate of PRMT1.
Materials:
-
Recombinant active PRMT1 enzyme
-
Purified substrate protein
-
S-adenosyl-L-[methyl-³H]methionine (Radiolabeled methyl donor)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Scintillation counter or autoradiography film
Protocol:
-
Set up the reaction mixture in a microcentrifuge tube:
-
Recombinant PRMT1 (0.5-2 µg)
-
Purified substrate protein (1-5 µg)
-
S-adenosyl-L-[methyl-³H]methionine (1 µCi)
-
Methylation buffer to a final volume of 30 µL.
-
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 4x SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the methylated substrate by autoradiography or by excising the corresponding band and quantifying the radioactivity using a scintillation counter.
Co-Immunoprecipitation (Co-IP) for PRMT1 Interaction
This protocol is designed to identify proteins that interact with PRMT1 in a cellular context.
Materials:
-
Cells expressing the bait protein (e.g., FLAG-tagged PRMT1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the bait protein (e.g., anti-FLAG antibody)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer)
-
Western blotting reagents
Protocol:
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the bait protein and the suspected interacting partner.
Chromatin Immunoprecipitation (ChIP) for PRMT1 Occupancy
ChIP is used to determine the genomic loci where PRMT1 is bound.
Materials:
-
Cells treated with or without this compound
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP lysis buffer
-
Sonicator
-
PRMT1-specific antibody
-
Protein A/G magnetic beads
-
ChIP wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents or library preparation kit for ChIP-seq
Protocol:
-
Cross-link proteins to DNA by adding formaldehyde to the cell culture medium.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average size of 200-500 bp.
-
Immunoprecipitate the chromatin with a PRMT1-specific antibody overnight.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or perform genome-wide analysis by ChIP-seq.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving PRMT1 and the workflows to study them can aid in understanding their roles.
PRMT1-Mediated Transcriptional Activation Pathway
Caption: PRMT1-mediated histone methylation leading to transcriptional activation.
Experimental Workflow for Identifying PRMT1 Substrates
Caption: Workflow for the identification and validation of novel PRMT1 substrates.
Logical Relationship of PRMT1 Inhibition on Gene Expression
Caption: The logical cascade of events following PRMT1 inhibition.
Conclusion
PRMT1 is a central regulator of gene expression, and its inhibitor, this compound, serves as an indispensable tool for elucidating its complex roles. The data and protocols presented in this guide offer a framework for researchers to investigate the nuanced mechanisms of PRMT1-mediated gene regulation. Understanding the downstream effects of PRMT1 inhibition on the transcriptome and proteome is crucial for the development of novel therapeutic strategies targeting epigenetic pathways in various diseases. Further research utilizing these methodologies will undoubtedly continue to unravel the intricate network of PRMT1's cellular functions.
References
- 1. researchgate.net [researchgate.net]
- 2. PRMT1 inhibition induces differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deep Protein Methylation Profiling by Combined Chemical and Immunoaffinity Approaches Reveals Novel PRMT1 Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1-dependent regulation of RNA metabolism and DNA damage response sustains pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of PRMT1-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific inhibitor PRMT1-IN-2 (also known as RM65) is limited. This guide summarizes the known information for this compound and extrapolates potential effects and experimental methodologies based on preliminary studies of other well-characterized Type I PRMT inhibitors. The experimental protocols and quantitative data presented herein are derived from studies on related compounds and should be considered representative examples for investigating the effects of this compound.
Introduction to PRMT1 and its Inhibition
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on both histone and non-histone proteins. As the primary enzyme responsible for asymmetric dimethylarginine (ADMA) marks, PRMT1 plays a pivotal role in a multitude of cellular processes.[1][2][3] These include transcriptional regulation, signal transduction, DNA damage repair, and RNA metabolism.[1][2][4] Dysregulation of PRMT1 activity has been implicated in various diseases, notably cancer, making it a compelling target for therapeutic intervention.[5][6]
This compound is a potent inhibitor of PRMT1.[3] Like other Type I PRMT inhibitors, it is designed to block the catalytic activity of PRMT1, thereby preventing the methylation of its substrates. This inhibition is expected to modulate downstream cellular pathways and offers a promising avenue for research and drug development.
This compound: Known Properties
The publicly available data for this compound is currently limited. The following table summarizes the known quantitative information.
| Property | Value | Cell Line | Reference |
| IC50 | 55.4 µM | In vitro biochemical assay | MedchemExpress |
| Cellular Effect | Histone Hypomethylation | HepG2 | MedchemExpress |
Anticipated Effects of this compound Based on PRMT1 Inhibition Studies
Based on research involving other Type I PRMT inhibitors such as MS023 and GSK3368715, the following effects can be anticipated upon treatment with this compound.
Cellular and Molecular Effects
Inhibition of PRMT1 is expected to lead to a range of cellular consequences. The following table summarizes quantitative data from studies using other Type I PRMT inhibitors, which can serve as a benchmark for preliminary studies with this compound.
| Effect | Method | Cell Line | Inhibitor | Result | Reference |
| Reduction of Asymmetric Dimethylarginine (aDMA) | Western Blot | 786-0, RCC243 | MS023 | Marked decrease in global aDMA levels after 3 and 6 days of treatment. | [7] |
| Inhibition of Cell Proliferation | Live-Cell Analysis | 786-0, RCC243 | MS023 | Significant inhibition of in vitro cell growth over 10 days. | [7] |
| Induction of Apoptosis | Caspase 3/7 Activity Assay | MDA-MB-468 | PRMT1 siRNA | Significant increase in caspase 3/7 activity upon PRMT1 depletion. | [4] |
| Induction of DNA Damage | Western Blot (γH2AX) | MDA-MB-468 | PRMT1 siRNA | Significant increase in phosphorylated histone H2AX. | [4] |
| Inhibition of Colony Formation | Clonogenic Assay | Breast Cancer Cells | PRMT1 siRNA | Decreased colony formation under adherent conditions. | [4] |
Impact on Signaling Pathways
PRMT1 is a key regulator of several critical signaling pathways. Inhibition by this compound is predicted to modulate these pathways, offering potential therapeutic avenues.
-
EGFR Signaling: PRMT1 can regulate the expression of the Epidermal Growth Factor Receptor (EGFR) and methylate the receptor itself, influencing downstream signaling.[3][4][8]
-
Wnt/β-catenin Signaling: PRMT1 activity is required for the stimulation of the canonical Wnt pathway.[3][4]
-
DNA Damage Response: PRMT1 inhibition can lead to defects in DNA replication stress response, in part by reducing the expression of key proteins like ATR.[9]
-
TGF-β/SMAD Signaling: PRMT1 is an essential mediator of this pathway and promotes epithelial-mesenchymal transition (EMT).[6]
-
ASK1 Signaling: PRMT1 can methylate and negatively regulate Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of stress-induced signaling.[10]
Experimental Protocols for Studying this compound Effects
The following are detailed methodologies for key experiments to characterize the effects of this compound. These protocols are generalized from published studies on other PRMT1 inhibitors.
In Vitro PRMT1 Activity Assay
This assay determines the direct inhibitory effect of this compound on PRMT1 enzymatic activity.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (or other known PRMT1 substrate)
-
S-(5'-Adenosyl)-L-methionine (SAM), unlabeled
-
[³H]-SAM (radiolabeled methyl donor)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
This compound (at various concentrations)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, recombinant PRMT1, and the histone H4 peptide substrate.
-
Add this compound at a range of final concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the mixtures for 15-30 minutes at room temperature.
-
Initiate the methylation reaction by adding a mix of unlabeled SAM and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an appropriate quenching agent (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto filter paper and wash to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to PRMT1 in a cellular context.
Materials:
-
Cultured cells (e.g., HepG2)
-
This compound
-
Lysis buffer
-
Antibody against PRMT1
-
Western blotting reagents
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Divide the cell lysates into aliquots and heat them to a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatants and analyze the amount of soluble PRMT1 by Western blotting.
-
A shift in the melting curve of PRMT1 in the presence of this compound indicates target engagement.
Western Blot for Histone Methylation Marks
This method is used to assess the effect of this compound on the methylation of PRMT1 substrates, such as histone H4 at arginine 3 (H4R3me2a).
Materials:
-
Cultured cells treated with this compound or vehicle
-
Histone extraction buffer
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a desired duration (e.g., 48-72 hours).
-
Lyse the cells and perform acid extraction of histones.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against H4R3me2a.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against total Histone H4 as a loading control.
-
Quantify the band intensities to determine the relative change in H4R3me2a levels.
Cell Proliferation Assay
This assay measures the impact of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
A method for quantifying cell number (e.g., Incucyte® Live-Cell Analysis, MTT assay, or cell counting)
Procedure:
-
Seed cells in a multi-well plate at a low density.
-
After allowing the cells to adhere, treat them with a range of concentrations of this compound.
-
Monitor cell proliferation over several days using the chosen quantification method.
-
Plot the growth curves for each treatment condition to determine the effect of this compound on cell proliferation.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to PRMT1 inhibition.
Caption: Mechanism of PRMT1 inhibition by this compound.
Caption: General experimental workflow for characterizing this compound.
Caption: Overview of signaling pathways regulated by PRMT1.
References
- 1. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1-mediated methylation regulates MLL2 stability and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PRMT blockade induces defective DNA replication stress response and synergizes with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arginine methylation-dependent regulation of ASK1 signaling by PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PRMT1-IN-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including signal transduction, gene transcription, and DNA repair. Dysregulation of PRMT1 activity has been implicated in various diseases, most notably in cancer, making it a compelling target for therapeutic intervention.
PRMT1-IN-2 (also known as RM65) is a cell-permeable inhibitor of PRMT1. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological effects and diagrams to illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
PRMT1 is the primary enzyme responsible for generating asymmetric dimethylarginine (ADMA) marks on proteins. It transfers a methyl group from S-adenosylmethionine (SAM) to the guanidino group of arginine residues. This compound acts as an inhibitor of this enzymatic activity, leading to a reduction in ADMA levels on its target substrates. This inhibition can subsequently modulate various downstream signaling pathways and cellular functions.
Biochemical and Cellular Activity of PRMT1 Inhibitors
The potency of PRMT1 inhibitors can be assessed both biochemically and in cellular assays. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the effectiveness of an inhibitor.
| Inhibitor | Assay Type | Target | IC50 | Cell Line | Notes |
| This compound (RM65) | Biochemical | PRMT1 | 55.4 µM | - | Potent inhibitor of PRMT1. |
| This compound (RM65) | Cellular | PRMT1 | - | HepG2 | Induces histone hypomethylation.[1] |
| MS023 | Biochemical | PRMT1 | 30 nM | - | A potent and selective Type I PRMT inhibitor. |
| MS023 | Cellular | PRMT1 | 0.4 µM - 6 µM | Various | Inhibits proliferation of various cancer cell lines. |
Note: Data for the more extensively characterized Type I PRMT inhibitor MS023 is included for comparative purposes and to provide a reference for expected cellular outcomes.
Experimental Protocols
A. Reconstitution and Storage of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
To prepare a stock solution (e.g., 10 mM), add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (MW: 596.76 g/mol ), add 167.6 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for several months.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. Prepare intermediate dilutions of the stock solution in culture medium before adding to the cells.
B. Cell Viability Assay (MTS Assay)
This protocol is to determine the effect of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
The next day, prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM). Include a DMSO-only control (vehicle).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
C. Western Blot Analysis of Histone Methylation
This protocol allows for the assessment of this compound's target engagement in cells by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a known substrate of PRMT1.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a, anti-Histone H4, anti-PRMT1, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) or a vehicle control (DMSO) for a specified time (e.g., 48 or 72 hours).
-
After treatment, wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be determined empirically, but a starting point is 1:1000 for most antibodies.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal to determine the extent of inhibition.
Visualizations
PRMT1 Signaling Pathways
References
Application Notes and Protocols for PRMT1-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in various diseases, including cancer. PRMT1-IN-2 (also known as RM65) is a small molecule inhibitor of PRMT1.[1][2] These application notes provide detailed protocols for the experimental use of this compound in biochemical and cellular assays, as well as a representative protocol for in vivo studies, to facilitate research into its therapeutic potential.
Quantitative Data Summary
A summary of the available quantitative data for this compound is presented below.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 55.4 µM | Human | Biochemical Assay | [1] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's application, it is crucial to visualize the signaling pathways it perturbs and the general workflow of its experimental evaluation.
Experimental Protocols
Biochemical Assay: PRMT1 Inhibition
This protocol is designed to determine the in vitro inhibitory activity of this compound against purified human PRMT1 enzyme.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (1-21) substrate
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Scintillation cocktail
-
Filter paper discs
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme, and the histone H4 peptide substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by spotting the reaction mixture onto filter paper discs and immersing them in ice-cold 10% TCA.
-
Wash the filter paper discs three times with 5% TCA and once with acetone.
-
Air-dry the filter paper discs and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: Histone H4 Arginine 3 Methylation
This protocol assesses the ability of this compound to inhibit PRMT1 activity within a cellular context by measuring the levels of asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a). The original study describing this compound utilized HepG2 cells.[1]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or DMSO for 48 hours.
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal to determine the dose-dependent effect of this compound.
In Vivo Xenograft Tumor Model
This protocol provides a representative framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model. Specific cell lines and dosing regimens should be optimized based on preliminary in vitro data and the tumor model being studied.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line known to be sensitive to PRMT1 inhibition
-
This compound
-
Vehicle for in vivo administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle alone.
-
Measure tumor volume with calipers and body weight of the mice 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for pharmacodynamic marker analysis (e.g., Western blot for H4R3me2a) and histopathological examination.
-
Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition between the treatment and control groups.
Pharmacokinetic (PK) Analysis
A well-designed pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This is a representative protocol.
Materials:
-
Healthy mice or rats
-
This compound
-
Appropriate vehicle for the chosen route of administration (e.g., intravenous and oral)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system
Procedure:
-
Administer a single dose of this compound to the animals via the desired routes (e.g., intravenous bolus and oral gavage).
-
Collect blood samples at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood samples to separate plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Conclusion
These application notes provide a detailed guide for the preclinical evaluation of this compound. The provided protocols for biochemical, cellular, and in vivo experiments, along with the data summary and pathway diagrams, offer a comprehensive resource for researchers investigating the therapeutic potential of this PRMT1 inhibitor. Adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the biological effects of PRMT1 inhibition.
References
Application Notes and Protocols for PRMT1 Inhibitors in In Vivo Animal Studies
A Representative Compound: PRMT1-IN-2
For research use only.
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a myriad of cellular processes, including gene transcription, RNA processing, DNA damage repair, and signal transduction.[1][2] Dysregulation of PRMT1 activity has been implicated in the pathogenesis of various diseases, notably cancer, where it can promote cell proliferation and survival.[3][4] Consequently, PRMT1 has emerged as a promising therapeutic target, and the development of small molecule inhibitors is an active area of research.
This compound (also known as RM65) is a potent inhibitor of PRMT1 with a reported IC50 of 55.4 μM.[5] In vitro studies have demonstrated its ability to induce histone hypomethylation in cell lines such as HepG2.[5] While specific in vivo data for this compound is not extensively available in the public domain, this document provides a generalized framework for the application of a PRMT1 inhibitor, like this compound, in preclinical animal studies based on the current understanding of PRMT1 inhibition.
Note: The following protocols and data are generalized and should be adapted based on preliminary in vitro efficacy, dose-finding, and pharmacokinetic/pharmacodynamic (PK/PD) studies specific to this compound.
Data Presentation: General Parameters for a PRMT1 Inhibitor in In Vivo Studies
The following table summarizes potential experimental parameters for an in vivo study with a generic PRMT1 inhibitor. These values are illustrative and derived from studies with various PRMT inhibitors. The optimal parameters for this compound must be determined experimentally.
| Parameter | Example Value/Range | Species | Disease Model | Reference (for similar compounds) |
| Dosing Route | Oral (p.o.), Intraperitoneal (i.p.) | Mouse, Rat | Cancer Xenograft, Inflammation Model | [6] |
| Vehicle | 0.5% Methylcellulose, 10% DMSO in saline | Mouse | Cancer Xenograft | [6] |
| Dosing Frequency | Once or twice daily (QD or BID) | Mouse | Cancer Xenograft | [6] |
| Dose Range | 10 - 100 mg/kg | Mouse | Cancer Xenograft | [6] |
| Study Duration | 14 - 28 days | Mouse | Efficacy Studies | [6] |
| Pharmacodynamic Marker | Reduced H4R3me2a in tumor tissue or PBMCs | Mouse | Cancer Xenograft | [4] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a PRMT1 inhibitor in a subcutaneous xenograft model.
1. Animal Model and Cell Line
-
Animal Strain: Athymic Nude or SCID mice, 6-8 weeks old.
-
Cell Line: Select a cancer cell line with known sensitivity to PRMT1 inhibition from in vitro studies.
-
Cell Implantation: Subcutaneously inject 1 x 10^6 to 10 x 10^6 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
2. Tumor Growth and Randomization
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
3. Drug Formulation and Administration
-
Preparation: Prepare the PRMT1 inhibitor formulation in the chosen vehicle on each day of dosing.
-
Administration: Administer the inhibitor and vehicle control via the selected route (e.g., oral gavage or intraperitoneal injection) at the determined dose and schedule.
4. Monitoring and Endpoints
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Observe mice daily for any signs of distress or adverse effects.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Euthanize mice and collect tumors and other relevant tissues for further analysis.
5. Pharmacodynamic (PD) and Biomarker Analysis
-
Collect tumor tissue and/or blood samples at the end of the study.
-
Analyze for target engagement by measuring the levels of PRMT1-mediated histone methylation marks (e.g., H4R3me2a) using techniques such as Western Blot or Immunohistochemistry.
Toxicology and Safety Assessment
A preliminary acute toxicology study is recommended to determine the maximum tolerated dose (MTD). This typically involves a dose-escalation study where single or multiple doses are administered, and animals are monitored for adverse effects, body weight changes, and mortality.
Visualizations
Signaling Pathway
The following diagram illustrates the central role of PRMT1 in gene regulation through histone methylation. PRMT1 asymmetrically dimethylates Histone H4 at Arginine 3 (H4R3me2a), a mark generally associated with transcriptional activation.
Experimental Workflow
The diagram below outlines the general workflow for an in vivo efficacy study of a PRMT1 inhibitor.
References
- 1. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic Effects of Type I PRMT1 and Type II PRMT5 Inhibitors Against Multiple Myeloma | Blood | American Society of Hematology [ashpublications.org]
Measuring the Inhibitory Activity of PRMT1-IN-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, signal transduction, DNA repair, and RNA splicing.[3][4][5] Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[6][7][8] PRMT1-IN-2 is a chemical probe that acts as an inhibitor of PRMT1. Measuring the activity of this compound, therefore, involves quantifying its ability to inhibit the enzymatic function of PRMT1.
These application notes provide an overview of the common techniques and detailed protocols for assessing the inhibitory activity of compounds like this compound against PRMT1. The methodologies described are suitable for inhibitor screening, characterization, and determining potency (e.g., IC50 values).
Signaling Pathways Involving PRMT1
PRMT1 is a key regulator in several signaling pathways. Understanding these pathways is crucial for designing cell-based assays and interpreting the effects of PRMT1 inhibitors. PRMT1 has been shown to modulate the EGFR, Wnt, cGAS-STING, and TGFβ/SMAD signaling pathways.[3][7][9][10]
Caption: PRMT1 modulates key signaling pathways.
Biochemical Assays for PRMT1 Inhibition
Biochemical assays directly measure the enzymatic activity of purified PRMT1 and are essential for determining the intrinsic inhibitory properties of a compound. These assays typically involve recombinant PRMT1, a methyl donor (S-adenosylmethionine, SAM), and a suitable substrate.
Data Summary: Biochemical Assays
| Assay Type | Principle | Detection Method | Throughput | Key Features |
| Radiometric Assay | Measures the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate.[11] | Scintillation counting or autoradiography. | Low to Medium | Gold standard for sensitivity and direct measurement.[12] |
| Colorimetric Assay | An antibody recognizes the methylated substrate, and a secondary antibody conjugated to an enzyme generates a colorimetric signal.[13] | Absorbance measurement (e.g., at 450 nm). | High | Non-radioactive, suitable for high-throughput screening (HTS). |
| Chemiluminescent Assay | Similar to colorimetric, but the secondary antibody is conjugated to horseradish peroxidase (HRP), which generates a light signal with a substrate.[14] | Luminescence measurement. | High | High sensitivity and wide dynamic range. |
| Fluorescence Polarization (FP) Assay | Monitors the change in polarization of a fluorescently labeled probe that binds to PRMT1.[4] | Fluorescence polarization. | High | Homogeneous "mix-and-read" format, good for HTS. |
| Stopped-Flow Fluorescence Assay | A continuous assay that measures the real-time kinetics of the methylation reaction.[15] | Fluorescence. | Low | Provides detailed kinetic information and inhibitor mechanism of action. |
Experimental Workflow: General Biochemical Assay
Caption: General workflow for a PRMT1 biochemical inhibition assay.
Protocol 1: In Vitro Radiometric Methyltransferase Assay
This protocol is adapted from established methods for measuring PRMT activity and is considered a highly sensitive and direct way to quantify inhibition.[11]
Materials:
-
Recombinant human PRMT1
-
Substrate: Histone H4 or a peptide substrate (e.g., G3BP1)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
This compound or other test inhibitors
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM DTT, 1 mM EDTA
-
SDS-PAGE loading buffer
-
Nitrocellulose or PVDF membrane
-
Scintillation fluid and vials
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microcentrifuge tube, combine 1 µg of recombinant PRMT1 with the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at 30°C.
-
Initiate the methylation reaction by adding 2 µg of the histone H4 substrate and 1 µCi of [3H]-SAM. The final reaction volume is typically 20-30 µL.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Allow the membrane to dry and then expose it to an autoradiography film or a phosphorimager screen to visualize the radiolabeled methylated substrate.
-
Alternatively, the band corresponding to the substrate can be excised and the radioactivity quantified by liquid scintillation counting.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Colorimetric ELISA-Based Assay
This protocol is based on commercially available kits and provides a high-throughput, non-radioactive alternative for measuring PRMT1 inhibition.[13]
Materials:
-
Recombinant human PRMT1
-
This compound or other test inhibitors
-
S-adenosylmethionine (SAM)
-
Assay Buffer (provided in kit, or similar to the one above)
-
Substrate-coated microplate (e.g., Histone H4 coated)
-
Primary antibody specific for the methylated substrate (e.g., anti-asymmetric dimethyl Arginine)
-
HRP-conjugated secondary antibody
-
Colorimetric HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Microplate reader
Procedure:
-
Add 50 µL of assay buffer containing varying concentrations of this compound to the wells of the substrate-coated microplate.
-
Add 50 µL of a solution containing recombinant PRMT1 and SAM to each well to initiate the reaction. Include a no-enzyme control for background subtraction.
-
Incubate the plate for 1-2 hours at 37°C.
-
Wash the wells three times with a wash buffer (e.g., PBS-T).
-
Add the primary antibody diluted in a blocking buffer and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Wash the wells five times.
-
Add the colorimetric HRP substrate and incubate until sufficient color develops (typically 5-15 minutes).
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50.
Cell-Based Assays for PRMT1 Inhibition
Cell-based assays are crucial for confirming the activity of an inhibitor in a physiological context and assessing its effects on downstream signaling pathways.
Data Summary: Cell-Based Assays
| Assay Type | Principle | Detection Method | Throughput | Key Features |
| Western Blot | Measures the level of a specific methylation mark (e.g., H4R3me2a) in cells treated with the inhibitor.[5][16] | Chemiluminescence or fluorescence imaging. | Low | Directly assesses the inhibitor's effect on a known PRMT1 substrate in cells. |
| High-Content Imaging | Immunofluorescence staining of a methylation mark followed by automated microscopy and image analysis. | Fluorescence microscopy. | Medium to High | Provides quantitative data at the single-cell level and can assess subcellular localization. |
| Reporter Gene Assay | Measures the effect of the inhibitor on the transcription of genes regulated by PRMT1-sensitive pathways (e.g., Wnt or EGFR). | Luminescence or fluorescence. | High | Functional readout of PRMT1 inhibition on downstream gene expression. |
Protocol 3: Western Blot for Cellular PRMT1 Activity
This protocol determines the efficacy of this compound in reducing the levels of asymmetric dimethylation on histone H4 at arginine 3 (H4R3me2a), a key mark of PRMT1 activity.[5][16]
Materials:
-
Cell line with detectable PRMT1 activity (e.g., MCF7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells (e.g., MCF7) in a 6-well or 12-well plate and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound (e.g., 1 nM to 10 µM) or a vehicle control for 24-48 hours.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total H4 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
References
- 1. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 6. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer | MDPI [mdpi.com]
- 10. scientificarchives.com [scientificarchives.com]
- 11. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Detection of PRMT1 inhibitors with stopped flow fluorescence. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT1-IN-2 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a pivotal enzyme in cellular processes, catalyzing the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. PRMT1-IN-2 (also known as RM65) is a small molecule inhibitor of PRMT1. These application notes provide a comprehensive overview of the use of this compound and other type I PRMT1 inhibitors in cancer cell lines, including methodologies for assessing its effects on cell viability, apoptosis, and relevant signaling pathways.
Mechanism of Action
PRMT1 plays a crucial role in various cellular functions that are often hijacked in cancer. It is involved in the regulation of DNA damage repair, gene transcription, and signal transduction pathways.[1] Inhibition of PRMT1 can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth. Specifically, PRMT1 has been shown to regulate key cancer-related pathways such as the Wnt/β-catenin and Epidermal Growth Factor Receptor (EGFR) signaling cascades.[2][3] By inhibiting PRMT1, compounds like this compound disrupt these pathways, leading to anti-proliferative effects in cancer cells.
Data Presentation: Efficacy of Type I PRMT Inhibitors in Cancer Cell Lines
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various type I PRMT inhibitors, including the limited available data for this compound, across a range of cancer cell lines. This data is crucial for selecting appropriate cell models and designing effective experiments.
Table 1: IC50 Values of this compound (RM65) and Other Type I PRMT Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Reference |
| This compound (RM65) | Not Specified | Not Specified | 55.4 | [4] |
| MS023 | Clear Cell Renal Cell Carcinoma | 786-O | ~1.5 | [5] |
| MS023 | Clear Cell Renal Cell Carcinoma | RCC243 | ~0.4 | [5] |
| MS023 | Clear Cell Renal Cell Carcinoma | RCC407 | ~6.0 | [5] |
| MS023 | Non-Small Cell Lung Cancer | A549 (MTAP-) | 4.4 | [6] |
| MS023 | Breast Cancer (TNBC) | MDA-MB-468 | 2.61 ± 1.75 | 10 |
| GSK3368715 | Breast Cancer (TNBC) | MDA-MB-468 | 2.62 ± 1.99 | 10 |
| GSK3368715 | Breast Cancer (Her2+) | HCC1954 | < 1 | [2] |
| GSK3368715 | Breast Cancer (Luminal) | T47D | ~2 | [2] |
| GSK3368715 | Pancreatic Cancer | AsPC1 | Not specified | [7] |
| GSK3368715 | Pancreatic Cancer | Panc1 | Not specified | [7] |
| GSK3368715 | Pancreatic Cancer | MiaPaCa2 | Not specified | [7] |
Note on Data Availability: Specific IC50 values for this compound (RM65) across a broad panel of cancer cell lines are not widely available in the public domain at this time. The provided value of 55.4 µM is from a vendor and lacks specific cell line context. The table includes data for other well-characterized type I PRMT inhibitors, MS023 and GSK3368715, to provide a comparative reference for researchers.
Experimental Protocols
Herein are detailed protocols for key experiments to assess the application of this compound in cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (and other inhibitors as required)
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor dilution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the overnight culture medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of the inhibitor.
Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at various concentrations (e.g., around the IC50 value) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis Markers and Signaling Pathway Components
This protocol is used to detect changes in the expression of key proteins involved in apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and PRMT1-regulated signaling pathways.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by PRMT1 and the general workflows for the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Alternatively spliced protein arginine methyltransferase 1 isoform PRMT1v2 promotes the survival and invasiveness of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 promotes epigenetic reprogramming associated with acquired chemoresistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT1-IN-2 Experiments
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of PRMT1-IN-2, a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This document includes an overview of PRMT1 signaling pathways, detailed protocols for key experiments, and a summary of quantitative data for PRMT1 inhibitors.
Introduction to PRMT1 and this compound
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including signal transduction, gene transcription, and DNA damage repair.[1][2] Dysregulation of PRMT1 activity has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1][2] this compound (also known as RM65) is a small molecule inhibitor of PRMT1 with a reported IC50 of 55.4 μM, and it has been shown to induce histone hypomethylation in cellular models.[3]
PRMT1 Signaling Pathways
PRMT1 is involved in several critical signaling pathways that are often dysregulated in cancer and other diseases. Understanding these pathways is essential for designing and interpreting experiments with this compound.
EGFR and Wnt Signaling
PRMT1 has been shown to regulate the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, both of which are known to be activated in various cancers. PRMT1 can methylate EGFR, and it can also regulate the transcription of genes involved in these pathways.[3] Inhibition of PRMT1 can, therefore, lead to a decrease in the proliferation of cancer cells that are dependent on these pathways.
cGAS-STING Pathway
Recent studies have revealed that PRMT1 can negatively regulate the cGAS-STING pathway, a critical component of the innate immune response to infection and cellular stress. PRMT1 methylates cGAS, inhibiting its ability to produce the second messenger cGAMP and subsequently activate the STING pathway. Inhibition of PRMT1 can, therefore, enhance the anti-tumor immune response.
Quantitative Data Summary
The following table summarizes the inhibitory activity of PRMT1 inhibitors in various assays. While specific data for this compound is limited, data from the structurally similar and well-characterized Type I PRMT inhibitor MS023 is included to provide context and guidance for experimental design.
| Inhibitor | Target(s) | Assay Type | Cell Line / System | IC50 | Reference(s) |
| This compound (RM65) | PRMT1 | Enzymatic Assay | In vitro | 55.4 µM | [3] |
| MS023 | Type I PRMTs | Cellular H4R3me2a | MCF7 | 9 ± 0.2 nM | |
| MS023 | Type I PRMTs | Cell Proliferation | 786-O (ccRCC) | ~1 µM | [4] |
| MS023 | Type I PRMTs | Cell Proliferation | RCC243 (ccRCC) | ~4 µM | [4] |
| MS023 | Type I PRMTs | Cell Proliferation | A549 (NSCLC) | 4.4 µM | [5] |
Experimental Workflow
A typical workflow for evaluating the effects of this compound in a cellular context is outlined below. This workflow can be adapted based on the specific research question and cell model.
Detailed Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound. These protocols are intended as a starting point and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Western Blot for Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This protocol is designed to assess the direct inhibitory effect of this compound on PRMT1's methyltransferase activity in cells by measuring the levels of H4R3me2a, a primary mark of PRMT1.
Materials:
-
Cell line of interest (e.g., MCF7, known to have high basal H4R3me2a levels)[2]
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-H4R3me2a
-
Rabbit anti-total Histone H4 (loading control)
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) and a DMSO vehicle control for 24-48 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2a (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total Histone H4 as a loading control.
Protocol 2: In Vitro PRMT1 Enzymatic Assay
This protocol allows for the direct measurement of this compound's inhibitory effect on the enzymatic activity of recombinant PRMT1. A common method involves a radiometric assay using a tritiated methyl donor (S-adenosyl-L-[methyl-³H]methionine).
Materials:
-
Recombinant human PRMT1
-
PRMT1 substrate (e.g., Histone H4 peptide, G3BP1)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
SDS-PAGE gels
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microfuge tube, prepare the reaction mixture containing:
-
Recombinant PRMT1 (e.g., 100-500 ng)
-
PRMT1 substrate (e.g., 1-5 µg)
-
Varying concentrations of this compound or DMSO
-
Assay buffer to a final volume of 20 µL.
-
-
Pre-incubation: Pre-incubate the reaction mixture at 30°C for 10 minutes.
-
Initiate Reaction: Add [³H]-SAM (e.g., 1 µCi) to each reaction to a final volume of 25 µL.
-
Incubation: Incubate the reactions at 30°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE: Separate the reaction products on an SDS-PAGE gel.
-
Detection:
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Excise the band corresponding to the methylated substrate.
-
Place the gel slice in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value.
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol is used to determine the effect of this compound on cell viability and proliferation. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium compound by viable cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of medium. Allow the cells to attach overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a DMSO vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the DMSO control wells (representing 100% viability).
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Troubleshooting
-
No inhibition of H4R3me2a observed:
-
Confirm the activity of this compound.
-
Increase the concentration of the inhibitor or the treatment time.
-
Ensure the antibody for H4R3me2a is working correctly.
-
-
High background in Western blots:
-
Optimize the blocking conditions (time, blocking agent).
-
Increase the number and duration of washes.
-
Titrate the primary and secondary antibodies.
-
-
Variable results in cell viability assays:
-
Ensure consistent cell seeding density.
-
Check for and prevent edge effects in 96-well plates.
-
Optimize the incubation time with the MTS reagent.
-
By following these protocols and considering the provided information, researchers can effectively design and execute experiments to investigate the biological effects of this compound and its potential as a therapeutic agent.
References
- 1. Video: In vitro Methylation Assay to Study Protein Arginine Methylation [jove.com]
- 2. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT1 Inhibitors in Murine Models
These application notes provide detailed protocols and dosage information for the administration of Type I Protein Arginine Methyltransferase (PRMT1) inhibitors in mice, intended for researchers, scientists, and drug development professionals. The information is based on preclinical studies of representative PRMT1 inhibitors, MS023 and GSK3368715.
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is the primary enzyme responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Its activity is crucial in various cellular processes, including gene transcription, DNA damage repair, and signal transduction. Dysregulation of PRMT1 has been implicated in several diseases, particularly cancer, making it a significant therapeutic target. This document outlines the in vivo application of two potent and selective Type I PRMT inhibitors, MS023 and GSK3368715, in mouse models.
Quantitative Data Summary
The following tables summarize the dosage and administration details for MS023 and GSK3368715 as reported in various murine studies.
Table 1: Dosage and Administration of MS023 in Mice
| Mouse Model | Dosage | Administration Route | Vehicle | Frequency | Reference Study Focus |
| Spinal Muscular Atrophy (SMA) | 1, 2, 5, and 40 mg/kg | Oral (gavage) | 0.5% DMSO in 0.9% saline solution | Daily | Phenotypic improvement in SMA mice |
| Clear Cell Renal Cell Carcinoma (ccRCC) Xenografts | 80 mg/kg | Intraperitoneal (IP) | Vehicle solution (not specified) | 3 days on / 4 days off | Anti-tumor activity in ccRCC |
| MLL-rearranged Acute Lymphoblastic Leukemia (ALL) Xenografts | 160 mg/kg | Intraperitoneal (IP) | Not specified | Daily for 4 weeks (in combination) | Blocking leukemia propagation |
| HT-29 Xenograft Model | Not specified | Not specified | Not specified | 2 doses per week | In vivo efficacy against colon cancer |
Table 2: Dosage and Administration of GSK3368715 (EPZ019997) in Mice
| Mouse Model | Dosage | Administration Route | Vehicle | Frequency | Reference Study Focus |
| Advanced Solid Tumors | Not specified | Oral | Not specified in preclinical mouse studies, but orally active. | Daily | Phase 1 clinical trial, preclinical data supports oral use. |
| Various Cancer Cell Line Xenografts | Not specified | Oral | Not specified | Not specified | Potent anti-proliferative activity in vivo.[1] |
Experimental Protocols
Preparation of MS023 for Oral Administration
This protocol is adapted from a study on Spinal Muscular Atrophy in mice.[2]
Materials:
-
MS023 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
0.9% Saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Hamilton syringe or appropriate gavage needle
Procedure:
-
Prepare a stock solution of MS023 in DMSO. The concentration will depend on the final desired dose and the volume to be administered.
-
For a final dosing solution of 0.5% DMSO in saline, first calculate the required volume of the DMSO stock solution.
-
On the day of administration, dilute the MS023/DMSO stock solution in 0.9% saline to achieve the final desired concentration. For example, to prepare 1 mL of dosing solution, add 5 µL of the DMSO stock to 995 µL of 0.9% saline.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Administer the solution to the mice via oral gavage using a Hamilton syringe. The volume administered should be based on the mouse's body weight to achieve the desired mg/kg dose.
Preparation and Administration of MS023 for Intraperitoneal Injection
This protocol is based on studies of ccRCC and ALL xenografts.[3][4]
Materials:
-
MS023 powder
-
Vehicle (e.g., 10% DMSO in corn oil or 10% DMSO in 20% SBE-β-CD in saline)[3]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for IP injection
Procedure:
-
Weigh the appropriate amount of MS023 powder.
-
Dissolve the MS023 in the chosen vehicle. Sonication may be required to achieve a clear solution.[3]
-
Ensure the final solution is sterile, for example, by filtering through a 0.22 µm filter.
-
Draw the solution into a sterile syringe.
-
Administer the solution to the mice via intraperitoneal injection. The volume should be calculated based on the mouse's body weight.
-
For multi-day dosing schedules, monitor the mice for any signs of toxicity or weight loss.[4]
Signaling Pathways and Experimental Workflows
PRMT1 Signaling Pathway
PRMT1 plays a key role in methylating various substrates, leading to the regulation of multiple downstream pathways. Inhibition of PRMT1 can disrupt these processes, which is the basis for its therapeutic potential.
Caption: PRMT1 signaling pathway and points of inhibition.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a PRMT1 inhibitor in a mouse xenograft model.
Caption: Workflow for a xenograft efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. PRMT inhibitor promotes SMN2 exon 7 inclusion and synergizes with nusinersen to rescue SMA mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergistic Lethality: Combining PRMT1-IN-2 and Other Targeted Agents in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic combination of targeted therapies is a cornerstone of modern oncology research, aiming to enhance therapeutic efficacy, overcome resistance, and minimize toxicity. Protein Arginine Methyltransferase 1 (PRMT1) has emerged as a compelling target in various cancers due to its role in critical cellular processes, including transcriptional regulation, DNA damage repair, and signal transduction.[1] PRMT1-IN-2 (also known as RM65) is a small molecule inhibitor of PRMT1 with a reported IC50 of 55.4 μM.[2] While research on this compound in combination therapies is nascent, extensive studies on other potent Type I PRMT inhibitors, such as MS023 and GSK3368715, provide a strong rationale and framework for its application in synergistic drug combinations.
This document provides detailed application notes and experimental protocols for investigating the combination of PRMT1 inhibitors with other targeted agents, drawing upon established methodologies and data from studies with functionally similar compounds.
Key Combination Strategies and Supporting Data
Several promising combination strategies with Type I PRMT inhibitors have been identified, demonstrating synergistic anti-cancer effects in preclinical models. These include combinations with PARP inhibitors, PRMT5 inhibitors, and EGFR inhibitors.
Table 1: Synergistic Effects of Type I PRMT Inhibitors in Combination with PARP Inhibitors
| Cell Line | Cancer Type | PRMT1 Inhibitor (Concentration) | PARP Inhibitor (Concentration) | Synergy Score/Index | Reference |
| A549 | Non-Small Cell Lung Cancer | MS023 (0.2, 1, or 2 µM) | BMN-673 (Talazoparib) (0.3–60 nM) | High Bliss synergy score | [3] |
| SK-LU-1 | Non-Small Cell Lung Cancer | MS023 | BMN-673 (Talazoparib) | Strong synergistic interaction | [3] |
| HCC4006 | Non-Small Cell Lung Cancer | MS023 | BMN-673 (Talazoparib) | Strong synergistic interaction | [3] |
| OVCAR8 | Ovarian Cancer | GSK3368715 (5 µM) | Olaparib (5 µM) | CI < 0.83 | [2][4] |
| OVCAR3 | Ovarian Cancer | GSK3368715 | Olaparib/Rucaparib | CI < 0.83 | [2][4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | GSK3368715 | Olaparib/Rucaparib | CI < 0.83 | [2][4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | GSK3368715 | Olaparib/Rucaparib | CI < 0.83 | [2][4] |
Note: The Combination Index (CI) quantitatively defines synergism (CI < 1), additive effect (CI = 1), and antagonism (CI > 1).[3]
Table 2: Synergistic Effects of Type I and Type II PRMT Inhibitors
| Cell Line | Cancer Type | Type I PRMTi (Name) | Type II PRMTi (Name) | Synergy Index | Reference |
| JJN3 | Multiple Myeloma | GSK3368715 | EPZ015666 | 33.5 | [5] |
| MM1S | Multiple Myeloma | GSK3368715 | EPZ015666 | 32.8 | [5] |
| KMS11 | Multiple Myeloma | GSK3368715 | EPZ015666 | 14.3 | [5] |
Note: Synergy index >10 indicates strong synergism as calculated by the SynergyFinder algorithm.[5]
Table 3: Synergistic Effects of Type I PRMT Inhibitors with EGFR Inhibitors
| Cell Line | Cancer Type | Type I PRMT Inhibitor | EGFR Inhibitor | Synergy | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Type I PRMT inhibitors | Erlotinib | High synergy | [6][7] |
| BT20 | Triple-Negative Breast Cancer | Type I PRMT inhibitors | Erlotinib | Synergistic interaction | [8] |
Signaling Pathways and Mechanisms of Synergy
The observed synergy between PRMT1 inhibitors and other targeted agents can be attributed to their complementary effects on critical cancer-related signaling pathways.
Experimental Protocols
The following protocols provide a framework for assessing the synergistic effects of this compound in combination with other drugs.
Experimental Workflow for Combination Studies
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 values of single agents and assessing the effects of drug combinations on cell proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment:
-
Single Agent IC50 Determination: Prepare serial dilutions of each drug in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Combination Treatment: Prepare drug combinations at various concentrations (e.g., constant ratio based on IC50 values or a checkerboard matrix). Replace the medium with 100 µL of the drug combinations.
-
-
Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination data, proceed to synergy analysis (Protocol 3).
-
Protocol 2: Western Blot for Target Engagement and Pathway Modulation
This protocol is used to confirm the inhibition of PRMT1 activity and investigate the effects of drug combinations on downstream signaling pathways.
Materials:
-
Treated cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT1, anti-ADMA, anti-SDMA, anti-γH2AX, anti-p-EGFR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse treated cells in RIPA buffer and determine the protein concentration of each lysate.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or post-translational modifications.
Protocol 3: Synergy Analysis using the Chou-Talalay Method (Combination Index)
This method provides a quantitative measure of the interaction between two drugs.
Procedure:
-
Data Input: Use the dose-response data from the cell viability assay (Protocol 1) for each drug alone and in combination.
-
Software Analysis: Utilize software such as CompuSyn or the SynergyFinder web application.[6][7]
-
Enter the dose and effect (fraction affected, Fa) for each drug and the combination. The fraction affected is calculated as 1 - (viability/100).
-
The software will calculate the Combination Index (CI) at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
-
Interpretation of Results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Generate a Fa-CI plot (Chou-Talalay plot) to visualize the synergy at different effect levels. A plot where the CI values are consistently below 1 indicates synergy across a range of concentrations.
-
Conclusion
The combination of PRMT1 inhibitors like this compound with other targeted therapies represents a promising avenue for cancer research. The protocols and data presented here provide a robust framework for investigating these synergies. By leveraging these established methodologies, researchers can effectively evaluate novel drug combinations, elucidate their mechanisms of action, and contribute to the development of more effective cancer treatments. It is crucial to optimize these protocols for specific cell lines and drug combinations to ensure accurate and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4.2. Cell Viability Assays and Drug Combination Studies [bio-protocol.org]
- 4. broadpharm.com [broadpharm.com]
- 5. punnettsquare.org [punnettsquare.org]
- 6. SynergyFinder - Documentation [synergyfinder.aittokallio.group]
- 7. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PRMT1-IN-2 in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a vital role in the regulation of numerous cellular processes, including signal transduction, gene transcription, and DNA damage repair. Dysregulation of PRMT1 activity has been implicated in various diseases, particularly cancer, making it a significant target for therapeutic development. PRMT1-IN-2 is a potent inhibitor of PRMT1 with an in vitro IC50 of 55.4 μM. These application notes provide detailed protocols for utilizing this compound in Western blotting to assess its impact on PRMT1 signaling pathways and downstream targets.
Data Presentation
Effective concentrations and treatment times for PRMT1 inhibitors can vary between different compounds and cell lines. While specific quantitative data for this compound in cell-based Western blotting applications is not extensively published, data from analogous Type I PRMT inhibitors can provide a strong basis for experimental design. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Table 1: Recommended Starting Concentrations and Treatment Times for PRMT1 Inhibitors in Cell Culture for Western Blot Analysis
| Inhibitor | Cell Line | Concentration Range | Treatment Time | Key Downstream Marker | Expected Outcome | Reference |
| This compound | HepG2 | 10-100 µM (estimated) | 24-72 hours (estimated) | H4R3me2a | Decrease in methylation | |
| MS023 | MCF7 | 0.1-10 µM | 48 hours | H4R3me2a | Dose-dependent decrease | |
| MS023 | H2171, MiaPaCa2 | 0.1-10 µM | Not specified | ADMA levels | Decrease in methylation | |
| AMI-1 | A549 | Not specified | 48 hours | ADMA levels | Decrease in methylation | |
| DCLX069 | Gastric Cancer Cells | Not specified | Not specified | Not specified | Inhibition of migration |
Note: The concentrations and times for this compound are estimations based on its IC50 value and protocols for similar inhibitors. Optimization is crucial.
Experimental Protocols
Protocol 1: General Western Blotting for PRMT1 and Asymmetric Dimethylarginine (ADMA) Levels
This protocol outlines the general procedure for treating cells with this compound and subsequently analyzing total PRMT1 and global asymmetric dimethylarginine levels via Western blotting.
Materials:
-
Cell line of interest (e.g., HepG2, MCF7)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Anti-PRMT1 antibody (e.g., Santa Cruz Biotechnology, sc-166963, dilution 1:100-1:1000)
-
Anti-Asymmetric Di-Methyl Arginine (ADMA) antibody
-
Anti-GAPDH or β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10, 25, 50, 100 µM) for a desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-PRMT1 or anti-ADMA) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., anti-GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using image analysis software.
-
Protocol 2: Western Blotting for Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This protocol is specifically designed to assess the effect of this compound on the methylation of a key histone substrate, H4R3.
Materials:
-
All materials from Protocol 1
-
Acid extraction buffer (e
Best Practices for PRMT1-IN-2 Solution Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation, storage, and use of PRMT1-IN-2, a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction to this compound
This compound (also known as RM65) is a small molecule inhibitor of PRMT1, an enzyme that plays a critical role in various cellular processes through the methylation of arginine residues on histone and non-histone proteins. Dysregulation of PRMT1 activity has been implicated in several diseases, including cancer, making it a significant target for therapeutic development. This compound has been shown to have an IC50 value of 55.4 μM and can induce histone hypomethylation in cellular models[1].
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value |
| Molecular Formula | C34H32N2O4S2 |
| Molecular Weight | 596.76 g/mol |
| CAS Number | 947508-41-0 |
| Appearance | Crystalline solid |
Solution Preparation and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity. It is highly recommended to use fresh, anhydrous solvents to prepare solutions.
Recommended Solvents and Stock Solutions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
| Solvent | Maximum Solubility (Estimated) | Stock Solution Concentration | Storage of Stock Solution |
| DMSO | ≥ 100 mg/mL | 10 mM to 50 mM | -20°C for up to 1 month; -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.97 mg of this compound.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the weighed compound. To prepare 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Aqueous Working Solutions
For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer or cell culture medium. It is crucial to minimize the final DMSO concentration in the assay to avoid solvent-induced artifacts.
Best Practices for Preparing Aqueous Dilutions:
-
Serial Dilutions: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer or medium.
-
Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your experiment, as higher concentrations can be toxic to cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Fresh Preparation: Prepare aqueous working solutions fresh for each experiment and do not store them for extended periods, as the stability of this compound in aqueous solutions has not been extensively characterized.
Experimental Protocols
In Vitro PRMT1 Enzymatic Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against recombinant human PRMT1 in a biochemical assay.
Workflow for In Vitro PRMT1 Inhibition Assay:
Caption: Workflow for an in vitro PRMT1 inhibition assay.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction plate, add recombinant PRMT1 and the diluted this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
Initiate the methylation reaction by adding the histone H4 peptide substrate and [³H]-SAM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the precipitated protein onto a filter paper, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 value.
Cellular Assay for PRMT1 Activity
This protocol outlines a method to assess the effect of this compound on the methylation of cellular substrates, such as histone H4 at arginine 3 (H4R3me2a), in a cell-based assay.
Workflow for Cellular PRMT1 Activity Assay:
Caption: Workflow for a cell-based PRMT1 activity assay.
Materials:
-
Cell line with detectable levels of H4R3me2a (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against H4R3me2a and a loading control (e.g., total Histone H3 or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-72 hours.
-
After the treatment period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against H4R3me2a and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the dose-dependent effect of this compound on H4R3me2a levels.
PRMT1 Signaling Pathway
PRMT1 is a key regulator of various cellular processes through its methylation of both histone and non-histone proteins. Its activity influences gene transcription, DNA damage response, and signal transduction pathways.
References
Troubleshooting & Optimization
Troubleshooting PRMT1-IN-2 experimental results
Welcome to the technical support center for PRMT1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results with this potent PRMT1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, also known as RM65, is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1] PRMT1 is a key enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[2][3] This process, known as arginine methylation, plays a crucial role in regulating gene expression, signal transduction, DNA repair, and RNA processing.[3][4][5] PRMT1 is a Type I PRMT, meaning it is responsible for both monomethylation and asymmetric dimethylation of arginine residues.[3][6] this compound works by inhibiting the catalytic activity of PRMT1, thereby preventing the methylation of its substrates and modulating downstream cellular processes.[2]
Q2: What are the expected cellular effects of this compound treatment?
Treatment with a PRMT1 inhibitor like this compound is expected to lead to a global reduction in asymmetric dimethylarginine (ADMA) levels.[6] A key biomarker for PRMT1 activity in cells is the asymmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2a).[3][6] Therefore, a dose-dependent decrease in H4R3me2a levels is a primary expected outcome.[3][6] Consequently, a decrease in global ADMA may lead to an increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) as other PRMTs may compensate.[6][7] Depending on the cell type and context, inhibition of PRMT1 can affect cell proliferation, cell cycle, and apoptosis.[8]
Q3: What is the potency of this compound?
This compound has a reported IC50 of 55.4 μM.[1]
Quantitative Data Summary
| Inhibitor | Target | IC50 | Cellular Effect | Reference |
| This compound (RM65) | PRMT1 | 55.4 µM | Histone hypomethylation in HepG2 cells | [1] |
| MS023 | Type I PRMTs | 9 ± 0.2 nM (cellular H4R3me2a) | Reduces cellular levels of H4R3me2a | [6] |
Troubleshooting Guide
Problem 1: No or weak inhibition of PRMT1 activity observed.
Potential Causes:
-
Incorrect inhibitor concentration: The concentration of this compound may be too low to effectively inhibit PRMT1 in your specific cell line.
-
Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound.
-
High cell density: A high cell density can reduce the effective concentration of the inhibitor per cell.
-
Short treatment duration: The incubation time may not be sufficient to observe a significant decrease in methylation marks.
-
Insensitive detection method: The antibody used for detecting the methylation mark (e.g., H4R3me2a) may not be sensitive enough, or the Western blot protocol may need optimization.
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a broad range around the reported IC50 value.
-
Verify Inhibitor Integrity: Ensure this compound is stored correctly as per the manufacturer's instructions. If in doubt, use a fresh stock of the inhibitor.
-
Optimize Cell Seeding Density: Ensure a consistent and appropriate cell seeding density for your experiments.
-
Optimize Treatment Duration: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for observing the desired effect.
-
Validate Detection Method: Use a validated antibody for your target methylation mark. Optimize your Western blot protocol, including antibody concentration and incubation times. Consider using a positive control, such as cells treated with a known potent PRMT1 inhibitor like MS023.[6]
Problem 2: Significant cell toxicity or off-target effects observed.
Potential Causes:
-
Inhibitor concentration is too high: High concentrations of this compound may lead to off-target effects and cytotoxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.
-
Cell line sensitivity: Some cell lines may be more sensitive to PRMT1 inhibition or the inhibitor compound itself.
Troubleshooting Steps:
-
Perform a Dose-Response for Viability: Determine the concentration range that effectively inhibits PRMT1 without causing significant cell death using a cell viability assay like the CellTiter-Glo® Luminescent Cell Viability Assay.[9]
-
Solvent Control: Always include a vehicle-only (e.g., DMSO) control in your experiments at the same concentration used for the inhibitor treatment.
-
Lower Inhibitor Concentration: If toxicity is observed, reduce the concentration of this compound to the lowest effective concentration.
-
Consider a Negative Control Compound: If available, use an inactive analog of the inhibitor to confirm that the observed effects are due to PRMT1 inhibition and not off-target effects of the chemical scaffold.[6]
Problem 3: Inconsistent or variable results between experiments.
Potential Causes:
-
Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media composition can affect experimental outcomes.
-
Inhibitor preparation: Inconsistent preparation of the inhibitor stock solution and working dilutions.
-
Technical variability: Inconsistent execution of experimental protocols (e.g., incubation times, washing steps).
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent range of passage numbers. Seed cells at the same density and ensure they reach a consistent confluency before treatment.
-
Prepare Fresh Inhibitor Solutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Maintain Consistent Protocols: Adhere strictly to standardized and documented protocols for all steps of the experiment.
Experimental Protocols
Western Blot for H4R3me2a
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4R3me2a overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H4 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® Luminescent Cell Viability Assay.[9] This typically involves adding the reagent to the wells, incubating for a short period, and measuring luminescence with a plate reader.
-
Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability at each inhibitor concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Critical role of PRMT1 in Th17 differentiation by regulating the reciprocal recruitments of STAT3 and STAT5 - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with PRMT1-IN-2 experiments
Welcome to the technical support center for PRMT1-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1] PRMT1 is an enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins, leading to the formation of asymmetric dimethylarginine (ADMA).[2] By inhibiting PRMT1, this compound prevents this methylation process, which can modulate the expression of genes regulated by arginine methylation and affect various downstream signaling pathways.[2] This inhibition ultimately leads to histone hypomethylation in cells.[1]
Q2: What is the recommended solvent and storage for this compound?
Q3: What are the expected cellular effects of this compound treatment?
A3: Treatment of cells with this compound is expected to lead to a decrease in the levels of asymmetrically dimethylated arginine on histone and non-histone proteins. A known effect is the induction of histone hypomethylation in cell lines such as HepG2.[1] Inhibition of PRMT1 has been shown to decrease cell viability, induce DNA damage, and trigger apoptosis in various cancer cell lines.[8][9] It can also lead to cell cycle arrest and has been shown to induce differentiation in colon cancer cells.[2][10]
Q4: What are appropriate positive and negative controls for experiments with this compound?
A4:
-
Positive Control (Inhibitor): A well-characterized PRMT1 inhibitor with a known mechanism of action, such as MS023 or GSK3368715, can be used as a positive control to confirm that the observed effects are due to PRMT1 inhibition.[11][12]
-
Negative Control (Vehicle): The solvent used to dissolve this compound (e.g., DMSO) should be added to control cells at the same final concentration used in the experimental conditions to account for any solvent-induced effects.
-
Biological Controls:
-
PRMT1 Knockdown/Knockout Cells: Using cells where PRMT1 has been genetically depleted (e.g., via siRNA or CRISPR) can help to confirm that the observed phenotype is specific to the loss of PRMT1 function.
-
Overexpression of PRMT1: In some experimental setups, overexpression of PRMT1 could be used to potentially rescue the effects of the inhibitor, further validating its on-target activity.
-
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound in Cell Culture Media
Possible Causes & Solutions:
| Cause | Solution |
| Exceeding Solubility Limit | The final concentration of this compound in the aqueous cell culture medium may be too high. Prepare a more concentrated stock solution in DMSO and use a smaller volume to achieve the desired final concentration. |
| High Final DMSO Concentration | While DMSO aids in solubility, high concentrations can be toxic to cells. Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, and ideally below 0.1% for sensitive cell lines.[13] |
| Incorrect Dilution Method | Rapidly diluting a concentrated DMSO stock into aqueous media can cause the compound to precipitate. Try a stepwise dilution, first into a small volume of media with vigorous mixing, and then add this to the final volume. |
| Compound Stability | This compound may not be stable in aqueous solutions for extended periods. Prepare fresh dilutions from your DMSO stock for each experiment. |
Issue 2: High Cell Toxicity or Unexpected Off-Target Effects
Possible Causes & Solutions:
| Cause | Solution |
| Cytotoxicity of the Compound | PRMT1 inhibitors can induce apoptosis and reduce cell viability, which may be an expected on-target effect in cancer cell lines.[2][8] However, if the toxicity is higher than anticipated, consider performing a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experimental duration. |
| High DMSO Concentration | As mentioned above, the final concentration of DMSO in the cell culture can contribute to cytotoxicity. Ensure the vehicle control (DMSO alone) is run alongside your experiment to assess its contribution to cell death. |
| Off-Target Effects | While specific off-target data for this compound is limited, PRMT inhibitors can sometimes have activity against other methyltransferases or cellular targets.[14] If you suspect off-target effects, consider using a structurally different PRMT1 inhibitor as a comparison or testing the effect of this compound in a PRMT1-knockout cell line. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to PRMT1 inhibition. It is crucial to determine the IC50 for cell viability in your specific cell line. |
Issue 3: Inconsistent or No Observable Effect on Target Methylation
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Compound | Ensure the compound has been stored correctly to prevent degradation. If in doubt, obtain a fresh batch of the inhibitor. |
| Insufficient Incubation Time | The inhibition of methylation marks may take time to become apparent, as it depends on the turnover rate of the protein and the methylation mark. Try extending the incubation time with this compound (e.g., 24, 48, or 72 hours). |
| Suboptimal Antibody for Detection | The antibody used for detecting the specific arginine methylation mark may not be sensitive or specific enough. Validate your antibody using positive and negative controls (e.g., cell lysates from PRMT1 knockdown and overexpressing cells). |
| Low Basal PRMT1 Activity | The cell line you are using may have low endogenous PRMT1 expression or activity, making it difficult to observe a significant decrease in methylation. Screen different cell lines to find one with robust PRMT1 activity. |
| Incorrect Assay Conditions | For in vitro assays, ensure that the buffer conditions, enzyme concentration, substrate concentration, and co-factor (SAM) concentration are optimal. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 55.4 µM | In vitro (PRMT1) | [1] |
| Cellular Effect | Histone Hypomethylation | HepG2 cells | [1] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Asymmetric Dimethylarginine (ADMA) Levels
This protocol provides a general framework for assessing the inhibition of PRMT1 activity in cells by measuring the levels of asymmetrically dimethylated proteins.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine (e.g., anti-ADMA antibody) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.[13][15][16][17][18]
-
Protocol 2: Immunofluorescence Staining for Substrate Methylation
This protocol allows for the visualization of changes in the subcellular localization or levels of a specific methylated substrate upon this compound treatment.
-
Cell Culture and Treatment:
-
Grow cells on sterile glass coverslips in a 24-well plate.
-
Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against the methylated substrate of interest (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST.
-
Incubate the cells with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST in the dark.
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the fluorophores used.
-
Visualizations
Caption: PRMT1 Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. PRMT1 inhibition induces differentiation of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of Arginine Methylation Impairs Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PRMT1-IN-2
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PRMT1-IN-2 for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: this compound Is Not Dissolving in the Chosen Solvent
If you are encountering issues with dissolving this compound, follow these troubleshooting steps to improve its solubility.
Initial Steps:
-
Verify Compound and Solvent Quality:
-
Ensure the purity and identity of your this compound.
-
Use a high-purity, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common primary solvent for many small molecule inhibitors.[1][2] Because DMSO is hygroscopic (readily absorbs moisture), using a fresh, unopened bottle is recommended as absorbed water can reduce its solvating power.[1]
-
-
Optimize Dissolution Technique:
-
Vortexing: Vigorously vortex the solution for 1-2 minutes.[1][3]
-
Sonication: If vortexing is insufficient, sonicate the solution in a water bath for 5-10 minutes. This can help break up compound particles.[1][3]
-
Gentle Heating: As a next step, gently warm the solution in a water bath set to 37°C for 5-10 minutes. Increased kinetic energy can help overcome the crystal lattice energy of the solid.[1][3] Be cautious, as prolonged or excessive heat can degrade the compound.[4]
-
Advanced Troubleshooting:
If the initial steps do not resolve the solubility issue, consider the following options:
-
Prepare a More Dilute Stock Solution: The intended concentration may be above the compound's solubility limit. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM instead of 10 mM).[1]
-
Alternative Solvents and Co-solvents: If your experimental protocol allows, consider alternative solvents such as ethanol, methanol, or dimethylformamide (DMF).[1] Using a co-solvent system, where a water-miscible organic solvent is mixed with the primary solvent, can also enhance solubility.[5][6][7][8]
-
pH Adjustment: For compounds with ionizable groups, the pH of the solution can significantly impact solubility.[3][5]
Issue: this compound Precipitates Upon Dilution into Aqueous Buffer
This is a common problem for hydrophobic compounds when a concentrated DMSO stock is diluted into an aqueous medium like a buffer or cell culture medium.[1][3] This occurs because the overall polarity of the solvent increases, causing the compound to "salt out" or precipitate.
Mitigation Strategies:
-
Serial Dilutions in Primary Solvent: Before adding the compound to your aqueous buffer, perform intermediate serial dilutions of the high-concentration stock solution in 100% DMSO.[1] This gradual reduction in concentration can help prevent precipitation.
-
Optimize Final DMSO Concentration: While it's important to minimize the final DMSO concentration to avoid cellular toxicity, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[5] Always include a vehicle control (DMSO-only) in your experiments to account for any effects of the solvent.[5]
-
Method of Dilution: Add the DMSO stock solution to the aqueous buffer, not the other way around.[3] Immediately after adding the stock, mix the solution vigorously to ensure rapid and uniform dispersion.[3]
-
Use of Surfactants: Surfactants can be used to increase the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules.[9][10][11][12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the required amount of the compound and add the calculated volume of the appropriate solvent (e.g., DMSO) to achieve the desired concentration.[13] Use the dissolution techniques mentioned in the troubleshooting guide (vortexing, sonication, gentle heating) to ensure the compound is fully dissolved.[1][3]
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The tolerance to DMSO varies between cell lines.[5] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[5]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[5]
-
> 0.5% - 1% DMSO: Can be cytotoxic to some cells and may cause off-target effects.[5] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples.[5]
Q4: How should I store my this compound stock solution?
A4: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][3][4] Check the product datasheet for any specific storage recommendations.
Q5: Can I use surfactants to improve the solubility of this compound in my assay?
A5: Yes, surfactants can be an effective way to enhance the solubility of poorly water-soluble drugs.[9][10][11][12] They work by reducing surface tension and forming micelles that can solubilize hydrophobic compounds in an aqueous environment.[9][10][11] Common surfactants used in pharmaceutical formulations include polysorbates (e.g., Tween 80) and sodium dodecyl sulfate (B86663) (SDS).[12] However, for cell-based assays, it is important to use surfactants at concentrations below their critical micelle concentration to avoid cellular toxicity.[14]
Data Presentation
Table 1: General Solvent Guidelines for In Vitro Assays
| Solvent/Additive | Typical Starting Concentration | Maximum Concentration in Cell-Based Assays | Notes |
| DMSO | 10-50 mM (Stock Solution) | < 0.5% | Tolerance is cell-line dependent. Always use a vehicle control.[5] |
| Ethanol | 10-50 mM (Stock Solution) | < 0.5% | Can be cytotoxic at higher concentrations. |
| DMF | 10-30 mM (Stock Solution) | < 0.1% | Higher toxicity than DMSO. |
| Tween 80 | 0.01% - 0.1% (in final solution) | Varies | Use below the critical micelle concentration for cell-based assays.[14] |
| PEG 400 | As a co-solvent | Varies | Often used in formulation to improve solubility.[6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculation: Determine the required mass of this compound and volume of DMSO to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.[3]
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.[1][3]
-
Gentle Heating (if necessary): If sonication is not sufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1][3]
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C.[1][3][4]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Intermediate Dilutions: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in 100% DMSO.[3]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed aqueous buffer (e.g., cell culture medium). It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[3]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[3]
Visualizations
Caption: Troubleshooting workflow for improving this compound solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpharmtech.com [asianpharmtech.com]
- 12. jocpr.com [jocpr.com]
- 13. phytotechlab.com [phytotechlab.com]
- 14. researchgate.net [researchgate.net]
PRMT1-IN-2 off-target effects and how to mitigate
Welcome to the technical support center for PRMT1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects of PRMT1 inhibitors and strategies to mitigate them. The following information is presented in a question-and-answer format to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a small molecule inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target, PRMT1.[1] These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to other essential proteins can disrupt critical cellular pathways, causing cell death or other toxic effects unrelated to PRMT1 inhibition.[1]
-
Lack of translatability: Promising preclinical results may not be reproducible in clinical settings if the observed efficacy is due to off-target effects that have different consequences in a whole organism or are associated with unacceptable toxicity.[1]
Minimizing and understanding off-target effects is crucial for obtaining reliable data and for the development of safe and effective therapeutics.[1][2]
Q2: I'm observing a phenotype in my cells after treatment with this compound. How can I determine if this is a true on-target effect of PRMT1 inhibition or an off-target effect?
A2: A multi-faceted approach is recommended to distinguish between on-target and off-target effects. This involves a combination of validation experiments:
-
Use a structurally unrelated PRMT1 inhibitor: If a different, well-characterized PRMT1 inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Genetic knockdown or knockout of PRMT1: Employ techniques like CRISPR-Cas9 or siRNA to reduce or eliminate PRMT1 expression.[1] If the phenotype persists even in the absence of PRMT1 after treating with this compound, it is likely an off-target effect.
-
Use a negative control compound: An ideal negative control is a structurally similar but inactive analog of this compound. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]
-
Dose-response analysis: On-target effects should typically occur at lower concentrations of the inhibitor, where it is most selective for PRMT1. Off-target effects often manifest at higher concentrations.[1]
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to PRMT1 in intact cells.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or severe cellular toxicity at low concentrations of this compound. | Off-target effects on essential cellular proteins. | Perform a kinome scan or other broad off-target profiling to identify potential off-target kinases or proteins. Lower the concentration of this compound to the lowest effective dose for PRMT1 inhibition. |
| Inconsistent results between different cell lines. | Varying expression levels of PRMT1 or potential off-target proteins in different cell lines. | Quantify the expression levels of PRMT1 and any known off-targets in the cell lines being used. Use cell lines with comparable expression profiles for consistency. |
| Phenotype observed with this compound is not rescued by overexpression of PRMT1. | The phenotype is likely due to an off-target effect. | Investigate potential off-targets identified through profiling assays. Use genetic approaches (knockdown/knockout) of the suspected off-target to see if the phenotype is reversed. |
Potential Off-Target Profile of a Hypothetical PRMT1 Inhibitor
The following table summarizes hypothetical off-target data for a generic PRMT1 inhibitor, which we will refer to as this compound for illustrative purposes. This data is not from actual experiments on a compound with this name but serves as an example of how to present such information.
| Target | Assay Type | IC50 / Ki (nM) | Notes |
| PRMT1 (On-Target) | Enzymatic Assay | 15 | Primary target |
| PRMT6 | Enzymatic Assay | 250 | Moderate off-target activity |
| PRMT8 | Enzymatic Assay | 800 | Weak off-target activity |
| DYRK1A | Kinome Scan | 150 | Potential kinase off-target |
| CDK16 | Kinome Scan | 450 | Potential kinase off-target |
| ASK1 | Co-IP/Methylation Assay | N/A | PRMT1 is known to methylate and regulate ASK1. Inhibition of PRMT1 could indirectly affect ASK1 signaling. [3] |
Experimental Protocols
Kinome Scanning for Off-Target Identification
Objective: To identify potential kinase off-targets of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound at a concentration of 10 mM in DMSO.
-
Assay Plate Preparation: Use a commercially available kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™). The inhibitor is typically tested at a concentration of 1 µM or in a dose-response format.
-
Binding Assay: The assay measures the ability of this compound to displace a ligand from the active site of a large panel of kinases. The results are often reported as percent inhibition or as dissociation constants (Kd).
-
Data Analysis: Analyze the data to identify kinases that show significant inhibition by this compound. A common threshold for a significant "hit" is >90% inhibition at 1 µM. Follow-up with IC50 determination for promising hits.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to PRMT1 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysate and heat the samples across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble PRMT1 at each temperature using Western blotting or other protein quantification methods.
-
Data Analysis: Plot the amount of soluble PRMT1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Workflows and Pathways
Caption: A workflow for distinguishing on-target from off-target effects.
Caption: Strategies to mitigate off-target effects of small molecule inhibitors.
Caption: Simplified overview of PRMT1 signaling pathways potentially affected by an inhibitor.
References
Technical Support Center: Refining PRMT1-IN-2 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining the treatment duration of PRMT1-IN-2 in their experiments. As specific data for this compound is not widely available in published literature, the information and protocols provided are based on the characteristics of well-studied Type I protein arginine methyltransferase (PRMT) inhibitors. Researchers should use this guidance as a starting point and optimize the conditions for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Type I protein arginine methyltransferase inhibitor. These inhibitors function by binding to the active site of PRMT1, preventing it from transferring methyl groups from S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[1][2] This inhibition of arginine methylation affects various cellular processes, including gene expression, signal transduction, and DNA damage repair.[3][4][5]
Q2: What is a good starting concentration and treatment duration for this compound?
A2: For initial experiments, a concentration range of 0.1 to 100 µM is a typical starting point for novel small molecule inhibitors.[6] Treatment duration can vary significantly depending on the cell type and the biological question. Initial time-course experiments of 24, 48, and 72 hours are recommended to determine the optimal duration.[5][6]
Q3: How can I confirm that this compound is active in my cells?
A3: The most direct way to confirm the activity of a PRMT1 inhibitor is to measure the level of asymmetric dimethylarginine (aDMA) on known PRMT1 substrates. A western blot for histone H4 arginine 3 asymmetric dimethylation (H4R3me2a), a well-established PRMT1 mark, is a reliable method.[3][7] A dose-dependent decrease in H4R3me2a levels upon treatment with this compound indicates on-target activity.[7]
Q4: I am observing high levels of cell death even at low concentrations. What could be the reason?
A4: High cytotoxicity can be due to several factors:
-
On-target toxicity: PRMT1 is essential for the viability of many cell types.[8] Its inhibition can lead to cell cycle arrest and apoptosis.
-
Off-target effects: The inhibitor may be affecting other cellular targets. See the troubleshooting guide below for mitigating off-target effects.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to PRMT1 inhibition. It is crucial to perform a dose-response curve for each new cell line.
Q5: My results are inconsistent between experiments. What are the common causes of variability?
A5: Inconsistent results can arise from several sources:
-
Compound stability: Ensure the inhibitor is properly stored and handle it according to the manufacturer's instructions. Minimize freeze-thaw cycles of stock solutions.
-
Cell culture conditions: Use cells with a consistent passage number and ensure consistent cell seeding density.
-
Assay variability: Ensure all steps of your experimental protocol are performed consistently. Include appropriate positive and negative controls in every experiment.
Troubleshooting Guides
Problem 1: Determining the Optimal Concentration of this compound
Symptoms:
-
No observable effect at the initial concentrations tested.
-
High levels of cytotoxicity across all tested concentrations.
-
A very narrow therapeutic window.
Troubleshooting Steps:
-
Perform a Broad Dose-Response Curve: Test a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the effective range for your specific cell line.
-
Assess Cell Viability: Use a cell viability assay, such as MTT or CCK-8, to determine the concentration that inhibits cell growth by 50% (IC50).[6][9]
-
Monitor On-Target Activity: Simultaneously, perform a western blot to measure the levels of H4R3me2a. The optimal concentration should effectively reduce this mark without causing excessive, acute cytotoxicity.
-
Consider a Time-Course Experiment: The effect of the inhibitor may be time-dependent. Test your optimal concentration at different time points (e.g., 24, 48, 72 hours).
Problem 2: Potential Off-Target Effects
Symptoms:
-
Observed phenotypes are inconsistent with the known functions of PRMT1.
-
Effects are observed at concentrations significantly different from the on-target activity range.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use western blotting to confirm that the observed phenotype correlates with a decrease in H4R3me2a levels.
-
Use a Structurally Different PRMT1 Inhibitor: If available, compare the effects of this compound with another PRMT1 inhibitor that has a different chemical scaffold. Similar phenotypes would suggest an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to knockdown or knockout PRMT1. The resulting phenotype should mimic the effects of the inhibitor if they are on-target.[8]
-
Dose Optimization: Use the lowest effective concentration of the inhibitor that shows on-target activity to minimize the engagement of lower-affinity off-targets.
Data Presentation
Table 1: Biochemical Potency of Selected Type I PRMT Inhibitors
| Inhibitor | PRMT1 IC50 (nM) | Notes |
| GSK3368715 | 3.1 | Potent and selective PRMT1 inhibitor.[10] |
| MS023 | - | A well-characterized Type I PRMT inhibitor with activity against PRMT1, 3, 4, 6, and 8.[8] |
| AMI-1 | 8.8 µM | A non-specific PRMT inhibitor. |
| Furamidine | 9.4 µM | Competes with the substrate. |
Note: This data is provided as a reference. The IC50 of this compound should be determined experimentally.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures.[6][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO). Replace the medium in the wells with 100 µL of the medium containing the different inhibitor concentrations.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for H4R3me2a
This protocol is based on standard western blotting procedures for histone modifications.[11]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4R3me2a overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Histone H4 or another loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the loading control.
Mandatory Visualizations
Caption: Simplified signaling pathway of PRMT1 inhibition.
References
- 1. Type I and II PRMTs inversely regulate post-transcriptional intron detention through Sm and CHTOP methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. academic.oup.com [academic.oup.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 loss sensitizes cells to PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure, Activity, and Function of PRMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent, Selective and Cell-active Dual Inhibitor of Protein Arginine Methyltransferase 4 and Protein Arginine Methyltransferase 6 - PMC [pmc.ncbi.nlm.nih.gov]
PRMT1-IN-2 Inhibitor Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PRMT1-IN-2, a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound (also known as RM65) is a small molecule inhibitor of PRMT1. It has been reported to have an IC50 of 55.4 µM and has been observed to induce histone hypomethylation in HepG2 cells.[1]
Q2: What is the primary mechanism of action for PRMT1 inhibitors?
A2: PRMT1 inhibitors are designed to block the enzymatic activity of PRMT1. They typically work by binding to the active site of the enzyme, which prevents the transfer of methyl groups from the co-factor S-adenosylmethionine (SAM) to arginine residues on substrate proteins.[2] This inhibition of methylation can alter gene expression and various cellular signaling pathways.
Q3: How can I confirm that this compound is active in my cells?
A3: The most common method to confirm the activity of a PRMT1 inhibitor in a cellular context is to measure the level of a specific downstream epigenetic mark. PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a).[3] Therefore, a reduction in the levels of H4R3me2a, which can be detected by Western blot, is a good indicator of PRMT1 inhibition.
Q4: What are some general reasons my small molecule inhibitor might not be working?
A4: There are several common reasons for a small molecule inhibitor to show low efficacy in cell-based assays. These include issues with the compound itself, such as instability or poor solubility, as well as experimental factors like incorrect dosage, inappropriate treatment duration, or cell line-specific resistance mechanisms.
Troubleshooting Guide
Issue 1: No or low reduction in H4R3me2a levels after this compound treatment.
This is a primary indicator that the inhibitor is not effectively engaging with its target within the cell.
Potential Causes & Troubleshooting Steps:
-
Inhibitor Concentration is Too Low:
-
Recommendation: Perform a dose-response experiment. Titrate this compound across a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration for your specific cell line and experimental conditions.
-
-
Inhibitor Solubility and Stability:
-
Recommendation: Ensure this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it into your cell culture medium. Visually inspect the stock solution and the final culture medium for any signs of precipitation. If precipitation occurs upon dilution, consider strategies such as vortexing during dilution or preparing a more concentrated stock solution to minimize the volume of DMSO added to the media. The final DMSO concentration in the culture medium should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Insufficient Treatment Duration:
-
Recommendation: The effect of the inhibitor on histone methylation may be time-dependent. Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal treatment time.
-
-
Cell Line-Specific Factors:
-
Recommendation: Different cell lines can have varying levels of PRMT1 expression and may possess different sensitivities to the inhibitor. It is advisable to test the inhibitor on a cell line known to be responsive, such as HepG2, as a positive control.[1] Additionally, consider that some cell lines may have active efflux pumps that remove the inhibitor from the cell.
-
-
Compound Integrity:
-
Recommendation: Ensure the inhibitor has been stored correctly according to the manufacturer's instructions to prevent degradation. If in doubt, use a fresh vial of the compound.
-
Troubleshooting Workflow for Low Inhibitor Efficacy
Caption: A flowchart to systematically troubleshoot low efficacy of a PRMT1 inhibitor.
Issue 2: High background or non-specific bands in Western blot for H4R3me2a.
This can make it difficult to accurately quantify the reduction in the specific methylation mark.
Potential Causes & Troubleshooting Steps:
-
Antibody Specificity:
-
Recommendation: Ensure you are using a well-validated antibody specific for the H4R3me2a mark. Check the manufacturer's datasheet for validation data and recommended working concentrations.
-
-
Blocking and Washing:
-
Recommendation: Optimize your blocking and washing steps. Inadequate blocking can lead to high background. Try different blocking agents (e.g., 5% non-fat milk or BSA in TBST) and extend blocking time. Ensure thorough washing between antibody incubations.
-
-
Antibody Concentration:
-
Recommendation: Titrate both your primary and secondary antibodies to find the optimal concentration that gives a strong specific signal with minimal background.
-
Quantitative Data Summary
While specific quantitative data for this compound across multiple cell lines is limited in publicly available literature, the following table summarizes the key reported value and provides a comparison with another well-characterized Type I PRMT inhibitor, MS023.
| Inhibitor | Target | Reported IC50 | Cellular Assay Readout | Reference Cell Line |
| This compound (RM65) | PRMT1 | 55.4 µM | Histone Hypomethylation | HepG2 |
| MS023 | Type I PRMTs | 9 ± 0.2 nM (cellular) | H4R3me2a reduction | MCF7 |
Data for MS023 is provided for comparative purposes as a potent, cell-active Type I PRMT inhibitor.[4]
Key Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with this compound
This protocol provides a starting point for treating adherent cells with this compound. Optimization will be required for your specific cell line and experimental goals.
-
Cell Seeding: Plate your cells in a suitable culture vessel (e.g., 6-well plate) at a density that will ensure they are in the logarithmic growth phase and approximately 40-50% confluent at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM). Also, include a DMSO-only vehicle control.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control. Incubate the cells for the desired duration (e.g., 48 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Downstream Analysis: The cell lysates can now be used for downstream applications such as Western blotting to assess H4R3me2a levels.
Experimental Workflow for Assessing Inhibitor Activity
Caption: A typical experimental workflow for evaluating the cellular activity of this compound.
Protocol 2: Western Blot for H4R3me2a
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard method like the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H4R3me2a overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., total Histone H4 or GAPDH).
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H4R3me2a signal to the loading control to determine the relative reduction in methylation.
PRMT1 Signaling Pathway
PRMT1 is a key enzyme that asymmetrically dimethylates arginine residues on both histone and non-histone proteins. This post-translational modification plays a crucial role in various cellular processes.
Simplified PRMT1 Signaling Pathway
Caption: PRMT1 utilizes SAM to methylate histones and other proteins, a process blocked by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
Addressing PRMT1-IN-2 stability and degradation
Welcome to the technical support center for PRMT1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage, the solid compound should be kept at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in a solvent such as DMSO, the stock solution is best stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[2]
Q2: What is the recommended solvent for dissolving this compound?
A: Like many small molecule inhibitors, this compound is likely to have higher solubility in organic solvents than in aqueous solutions.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for creating high-concentration stock solutions.[3] When preparing for cell-based assays, it is advisable to make initial serial dilutions in DMSO before diluting into your final aqueous medium to prevent precipitation.[5]
Q3: My this compound solution has changed color. What does this indicate?
A: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air, or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with experiments.
Q4: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?
A: Precipitation upon dilution is a common issue for hydrophobic small molecules and indicates that the kinetic solubility of your compound has been exceeded.[3] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the inhibitor in your assay.[3]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%), but a slightly higher concentration might be necessary to maintain solubility.[1] Always run a vehicle control with the same final DMSO concentration.[1]
-
Use a Surfactant or Co-solvent: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, or a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) to your aqueous buffer can help maintain the inhibitor in solution.[3]
-
Sonication: Briefly sonicating the solution after dilution can help to break up small precipitates and re-dissolve the compound.[3]
Q5: How can I determine if the observed cellular effects are due to on-target inhibition of PRMT1?
A: Distinguishing on-target from off-target effects is crucial. Here are a few approaches:
-
Use a Structurally Unrelated Inhibitor: Employing a different inhibitor that targets PRMT1 but has a distinct chemical structure can help confirm that the observed phenotype is due to inhibition of the intended target.
-
Rescue Experiments: If possible, overexpressing a form of PRMT1 that is resistant to the inhibitor should rescue the cellular phenotype.
-
Direct Target Engagement Assays: Techniques like the NanoBRET™ Target Engagement Assay can confirm that the inhibitor is binding to PRMT1 within the cell.[6][7][8]
-
Downstream Marker Analysis: Assess the methylation status of known PRMT1 substrates (e.g., H4R3me2a) via Western Blotting. A decrease in the methylation of these substrates upon treatment with this compound would indicate on-target activity.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibitor Activity
| Possible Cause | Suggested Solution |
| Compound Degradation | Prepare fresh working solutions from a properly stored, aliquoted stock for each experiment. Avoid repeated freeze-thaw cycles.[3] Confirm compound integrity using the stability assessment protocol below. |
| Low Solubility/Precipitation | Visually inspect for precipitate. Follow the recommendations in FAQ Q4 to improve solubility.[3] |
| Incorrect Concentration | Verify calculations and ensure accurate pipetting. Calibrate pipettes regularly. |
| Cell Health Issues | Ensure cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma). |
| Assay-Specific Issues | Refer to troubleshooting guides for the specific assay (e.g., Western Blot, proliferation assay). |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Suggested Solution |
| High Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration. Use the lowest concentration that gives the desired on-target effect. |
| Solvent Toxicity | Ensure the final DMSO concentration is low (typically <0.5%) and include a vehicle-only control in your experiments.[1] |
| Compound Autofluorescence (for fluorescence-based assays) | Run a control with the compound alone (no cells or other reagents) to check for intrinsic fluorescence at the assay wavelengths. |
| Compound Aggregation | Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. |
Data Presentation
Physicochemical and Potency Data for this compound
| Property | Value | Notes |
| Synonyms | RM65 | |
| Biochemical Potency (IC₅₀) | 55.4 µM | This value represents the concentration of the inhibitor required to reduce the activity of the PRMT1 enzyme by 50% in a biochemical assay. |
| Solubility in DMSO | User-determined | Most small molecule inhibitors can be dissolved in DMSO at concentrations of 10-25 mg/mL.[2] |
| Aqueous Solubility | User-determined | Generally low for this class of compounds. Will vary depending on buffer composition and pH.[4][9] |
| Stability in Solution (t₁/₂) | User-determined | The half-life of small molecules in cell culture can range from minutes to hours.[10][11] It is recommended to determine this experimentally under your specific assay conditions. |
Experimental Protocols
Protocol 1: Assessing the Chemical Stability of this compound in Solution
This protocol outlines a general method to assess the stability of this compound in your experimental medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
DMSO (anhydrous)
-
Your experimental buffer or cell culture medium
-
Acetonitrile (HPLC grade)
-
Formic Acid (optional, for mobile phase)
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into your chosen aqueous medium (e.g., cell culture medium + 10% FBS) to your final working concentration (e.g., 10 µM).
-
Incubation: Incubate the working solution under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution. The 0-hour time point should be taken immediately after preparation.
-
Sample Preparation: For samples containing protein (like cell culture medium with serum), precipitate the proteins by adding 2 volumes of cold acetonitrile. Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC.
-
Data Analysis: Determine the peak area of the this compound peak at each time point. Calculate the percentage of the compound remaining relative to the 0-hour time point.
Protocol 2: Verifying Cellular Target Engagement with a NanoBRET™ Assay
This protocol provides a general workflow for a NanoBRET™ Target Engagement Assay to confirm that this compound binds to PRMT1 in live cells.[6]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding PRMT1-NanoLuc® fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
NanoBRET™ tracer specific for PRMT1 (if available) or a suitable fluorescent ligand
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding 96-well plates
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring NanoBRET™ signal
Procedure:
-
Transfection: Transfect HEK293 cells with the PRMT1-NanoLuc® fusion vector.
-
Cell Seeding: The following day, seed the transfected cells into a white 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound. Add these dilutions to the cells.
-
Tracer Addition: Add a fixed concentration of the NanoBRET™ tracer to all wells.
-
Equilibration: Incubate the plate at 37°C in a CO₂ incubator for a period of time (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Signal Measurement: Read the plate on a luminometer capable of simultaneously measuring donor (460 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). A dose-dependent decrease in the NanoBRET™ ratio with increasing concentrations of this compound indicates competitive binding to PRMT1.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified PRMT1 signaling and degradation pathway.
Experimental Workflow
Caption: Experimental workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent inhibitor activity.
References
- 1. benchchem.com [benchchem.com]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 7. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 8. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Cell viability issues with PRMT1-IN-2 treatment
Welcome to the technical support center for PRMT1-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing cell viability issues that may arise during experiments with this compound and other Type I PRMT inhibitors.
Troubleshooting Guide
This guide provides solutions to common problems encountered when assessing cell viability following treatment with this compound.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| PRMT1-VI-01 | Unexpectedly high cell death across all concentrations, including very low doses. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration in the final culture medium.[1] 2. Compound Instability: The inhibitor may be degrading into a toxic substance under the experimental conditions.[1] 3. Contamination: Reagent or culture contamination can lead to widespread cell death.[1] | 1. Solvent Control: Run a vehicle-only control with the highest concentration of the solvent used in the experiment. Aim to keep the final solvent concentration at or below 0.1%.[1] 2. Fresh Preparations: Prepare fresh dilutions of this compound from a stable stock solution for each experiment.[1] 3. Aseptic Technique: Ensure strict sterile techniques are used for all reagents and cell handling. |
| PRMT1-VI-02 | No significant decrease in cell viability, even at high concentrations of this compound. | 1. Cell Line Resistance: The chosen cell line may not be sensitive to PRMT1 inhibition. 2. Incorrect Assay Endpoint: The incubation time may be too short to observe a cytotoxic or cytostatic effect.[2] 3. Assay Insensitivity: The selected viability assay may not be sensitive enough to detect the effects of the inhibitor.[2] | 1. Target Validation: Confirm that the cell line expresses PRMT1. 2. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.[2] 3. Alternative Assays: Use a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®), or switch to an assay that measures a different aspect of cell health (e.g., apoptosis).[2] |
| PRMT1-VI-03 | High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells.[2] 2. Incomplete Compound Dissolution: this compound may not be fully dissolved, leading to concentration gradients.[2] 3. Edge Effects: Evaporation from the outer wells of the plate can alter compound and media concentrations.[2] | 1. Single-Cell Suspension: Ensure a homogenous single-cell suspension before plating.[2] 2. Proper Solubilization: Vortex the stock solution and dilutions thoroughly before adding to the culture medium. 3. Plate Layout: Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile media or PBS instead.[2] |
| PRMT1-VI-04 | Observed phenotype is inconsistent with PRMT1 knockdown. | 1. Off-Target Effects: this compound may be inhibiting other proteins in addition to PRMT1, leading to a different phenotype than that observed with genetic knockdown.[3] | 1. Use a Structurally Different Inhibitor: Test another Type I PRMT inhibitor with a different chemical scaffold (e.g., MS023) to see if it produces the same phenotype.[3] 2. Rescue Experiment: If possible, overexpress a resistant form of PRMT1 to see if it reverses the observed phenotype. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect cell viability?
A1: this compound is a small molecule inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[4][5][6] This post-translational modification plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA damage repair.[4][7] Inhibition of PRMT1 can disrupt these processes, leading to cell cycle arrest, induction of apoptosis, and DNA damage, which collectively result in decreased cell viability.[8][9]
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For other Type I PRMT inhibitors like MS023, IC50 values have been reported to range from 0.4 µM to 13.4 µM in various cancer cell lines.[10][11] A typical starting dose-response range could be from 0.01 µM to 100 µM.
Q3: How can I distinguish between a cytotoxic and a cytostatic effect of this compound?
A3: A viability assay measures the number of living cells at a single time point. To differentiate between cytotoxicity (cell death) and cytostatic effects (inhibition of proliferation), you can employ the following strategies:
-
Cell Counting: Perform cell counts at the beginning and end of the treatment period. A decrease in cell number from the initial count suggests cytotoxicity, while a stable number or a slower increase compared to the control suggests a cytostatic effect.
-
Cytotoxicity Assays: Use assays that specifically measure markers of cell death, such as lactate (B86563) dehydrogenase (LDH) release or Annexin V/Propidium Iodide (PI) staining.[2]
-
Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry to determine if the inhibitor causes an arrest at a specific phase.[2]
Q4: What are the known off-target effects of Type I PRMT inhibitors?
A4: While this compound is designed to be specific for PRMT1, like many small molecule inhibitors, it may have off-target effects, especially at higher concentrations.[1][3] Some Type I PRMT inhibitors, such as MS023, are known to inhibit other Type I PRMTs like PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[11] It is crucial to validate that the observed phenotype is due to the inhibition of PRMT1. This can be done by comparing the results with those from genetic knockdown of PRMT1 or by using a structurally unrelated inhibitor that targets the same protein.[3]
Q5: What signaling pathways are affected by PRMT1 inhibition?
A5: PRMT1 regulates several critical signaling pathways. Inhibition of PRMT1 has been shown to impact:
-
EGFR Signaling: PRMT1 can regulate the transcription of the Epidermal Growth Factor Receptor (EGFR).[8][12]
-
Wnt Signaling: PRMT1 can either activate or inhibit the canonical Wnt signaling pathway by methylating key components.[8][12]
-
Akt/FOXO1 Pathway: PRMT1 can modulate responses to oxidative stress through the Akt-FOXO1 pathway.[4]
-
DNA Damage Response: PRMT1 is involved in DNA damage repair, and its inhibition can lead to an accumulation of DNA damage.[7][8]
Quantitative Data Summary
The following table summarizes the IC50 values for the Type I PRMT inhibitor MS023 in various cell lines. This data can serve as a reference for designing dose-response experiments with this compound.
| Cell Line | Cancer Type | Inhibitor | IC50 (µM) | Assay |
| A549 (PLOC) | Non-Small Cell Lung Cancer | MS023 | 4.4 | MTT |
| A549 (MTAP#1) | Non-Small Cell Lung Cancer | MS023 | 5.1 | MTT |
| A549 (MTAP#2) | Non-Small Cell Lung Cancer | MS023 | 13.4 | MTT |
| 786-0 | Clear Cell Renal Cell Carcinoma | MS023 | ~0.4-6 | Proliferation Assay |
| RCC243 | Clear Cell Renal Cell Carcinoma | MS023 | ~0.4-6 | Proliferation Assay |
| RCC407 | Clear Cell Renal Cell Carcinoma | MS023 | ~0.4-6 | Proliferation Assay |
| RCC22 | Clear Cell Renal Cell Carcinoma | MS023 | ~0.4-6 | Proliferation Assay |
| RCC323 | Clear Cell Renal Cell Carcinoma | MS023 | ~0.4-6 | Proliferation Assay |
Data for MS023 is presented as a representative Type I PRMT inhibitor.[10][11]
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To assess cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
Objective: To detect and quantify apoptosis by flow cytometry.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the desired concentrations of this compound and controls for the determined incubation period.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound treatment.
Visualizations
Caption: Signaling pathways modulated by PRMT1 and inhibited by this compound.
Caption: Experimental workflow for assessing cell viability after this compound treatment.
Caption: Troubleshooting decision tree for this compound cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. What are PRMT1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternatively spliced protein arginine methyltransferase 1 isoform PRMT1v2 promotes the survival and invasiveness of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Efficiency of PRMT1-IN-2 Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PRMT1 inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and overcome common challenges encountered when using PRMT1-IN-2 and other related inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound, also known as RM65, is a potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is a key enzyme that catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins, leading to the formation of asymmetric dimethylarginine (ADMA).[1] By inhibiting PRMT1, this compound blocks this methylation process, which can impact numerous cellular processes, including transcriptional regulation, signal transduction, and DNA damage repair.[1]
Q2: What are the expected cellular effects of PRMT1 inhibition?
Inhibition of PRMT1 can lead to a variety of cellular outcomes, depending on the cell type and context. Commonly observed effects include:
-
Reduced cell proliferation: PRMT1 is often overexpressed in cancer cells and plays a role in cell cycle progression. Its inhibition can lead to cell cycle arrest and reduced proliferation.
-
Induction of apoptosis: By interfering with key survival signaling pathways, PRMT1 inhibition can trigger programmed cell death.
-
Alterations in gene expression: PRMT1-mediated histone methylation is crucial for transcriptional activation. Inhibition can therefore lead to widespread changes in gene expression.
-
Impaired DNA damage response: PRMT1 methylates several proteins involved in DNA repair pathways.[1]
-
Modulation of signaling pathways: PRMT1 regulates key signaling pathways such as EGFR, Wnt, and STAT3.[2]
Q3: How can I confirm that this compound is active in my cells?
The most common method to confirm the activity of PRMT1 inhibitors is to assess the levels of asymmetric dimethylarginine (ADMA) on known PRMT1 substrates. A western blot analysis showing a dose-dependent decrease in the methylation of a specific substrate, such as histone H4 at arginine 3 (H4R3me2a), is a reliable indicator of inhibitor activity.[3]
Q4: What is the optimal concentration and treatment time for this compound?
The optimal concentration and treatment time for this compound can vary significantly between different cell lines and experimental setups. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific cell line. Treatment times can range from a few hours to several days, depending on the desired outcome and the turnover rate of the protein methylation mark being investigated. For observing effects on histone methylation, a treatment time of 48 hours is often a good starting point.[4]
Troubleshooting Guide
Problem 1: No or weak inhibition of PRMT1 activity observed.
-
Question: I've treated my cells with this compound, but I don't see a significant decrease in the methylation of my target protein. What could be the issue?
-
Answer:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low for your specific cell line. Perform a dose-response curve to determine the optimal concentration.
-
Treatment Duration: The treatment time may be insufficient to observe a change in methylation levels, especially for stable protein modifications. Try extending the incubation period.
-
Inhibitor Stability: Ensure that the inhibitor has been stored correctly and has not degraded. Prepare fresh stock solutions.
-
Cellular Uptake: Poor cell permeability could be an issue. Verify that the chosen inhibitor has good cell-penetrating properties.
-
Assay Sensitivity: Your detection method (e.g., Western blot) may not be sensitive enough. Optimize your antibody concentrations and detection reagents.
-
Reductant in Assay Buffer: For in vitro assays, the presence of reducing agents like DTT can be crucial for PRMT1 activity. Ensure your assay buffer is optimized.[5]
-
Problem 2: High background or non-specific bands in Western blot for methylated proteins.
-
Question: My Western blots for histone methylation show high background and multiple non-specific bands. How can I improve the quality of my blots?
-
Answer:
-
Antibody Specificity: Ensure you are using a highly specific antibody for the methylation mark of interest. Validate the antibody using peptide competition assays or knockout/knockdown cell lines.
-
Blocking: Optimize your blocking conditions. Using 5% BSA in TBST is often recommended for phospho- and methyl-specific antibodies.
-
Washing Steps: Increase the number and duration of your washing steps to remove non-specifically bound antibodies.
-
Sample Preparation: Use fresh cell lysates and ensure complete protein denaturation. For histones, an acid extraction protocol can improve purity.[6]
-
Membrane Choice: For small proteins like histones, a 0.2 µm PVDF or nitrocellulose membrane is recommended to prevent them from passing through during transfer.[7]
-
Problem 3: Variability in enzyme activity assays.
-
Question: I am getting inconsistent results with my in vitro PRMT1 enzyme activity assay. What are the potential sources of variability?
-
Answer:
-
Enzyme Purity and Activity: The purity and specific activity of the recombinant PRMT1 enzyme can vary between batches. Always qualify a new batch of enzyme before use.
-
Substrate Quality: The purity and concentration of the substrate (e.g., histone peptides) are critical. Ensure accurate quantification and quality control of your substrates.
-
Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity. Maintain consistent assay conditions. Some PRMTs have optimal activity under non-physiological conditions.[8]
-
Pipetting Accuracy: Inconsistent pipetting, especially of small volumes, can introduce significant errors. Use calibrated pipettes and proper technique.
-
Plate Effects: Edge effects in microplates can lead to variability. Avoid using the outer wells or randomize your sample layout.
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common PRMT1 inhibitors. Note that these values can vary depending on the assay conditions and the specific PRMT1 isoform.
| Inhibitor | Target(s) | IC50 (PRMT1) | Notes | Reference(s) |
| This compound (RM65) | PRMT1 | 55.4 µM | Shows histone hypomethylation in HepG2 cells. | |
| AMI-1 | Pan-PRMT inhibitor | 8.8 µM | Also inhibits other PRMTs. | [9] |
| GSK3368715 | Type I PRMTs | 3.1 nM | Highly potent, but clinical trials were halted due to side effects. | [10] |
| MS023 | Type I PRMTs | Potent inhibitor | Does not inhibit Type II and III PRMTs. IC50 values range from 0.4 µM to 6 µM across different cell lines. | [11][12] |
| Furamidine (DB75) | PRMT1 | 9.4 µM | Competes with the substrate. | |
| TC-E-5003 | PRMT1 | Selective inhibitor | Antitumor drug candidate. | [13] |
Experimental Protocols
Detailed Western Blot Protocol for Histone Methylation
This protocol is optimized for the detection of histone modifications.
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (B91410) (PMSF), and 0.02% (v/v) NaN3).
-
Lyse cells on ice for 10 minutes with gentle stirring.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C. Discard the supernatant.
-
Wash the pellet with half the volume of TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with rotation.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube and neutralize with 2 M NaOH (1/10th of the supernatant volume).
-
-
SDS-PAGE and Electrotransfer:
-
Quantify protein concentration using a Bradford or BCA assay.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 15-30 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour is recommended for small proteins like histones.[14]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Detailed Immunoprecipitation (IP) Protocol for Methylated Proteins
This protocol is designed for the immunoprecipitation of methylated proteins from cell lysates.
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice for 30 minutes.
-
Sonicate the lysate briefly to shear chromatin and ensure the release of nuclear proteins.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add the primary antibody specific for the methylated protein of interest to the pre-cleared lysate (typically 1-5 µg of antibody per 500-1000 µg of total protein).
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing and Elution:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
After the final wash, remove all residual buffer.
-
Elute the immunoprecipitated proteins by resuspending the beads in 1X Laemmli sample buffer and boiling for 5-10 minutes.
-
Pellet the beads using a magnet and collect the supernatant containing the eluted proteins for Western blot analysis.
-
Visualizations
Caption: PRMT1 signaling pathways and points of inhibition.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Structure, Activity, and Function of PRMT1 [mdpi.com]
- 2. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Quantitative Methods to Study Protein Arginine Methyltransferase 1-9 Activity in Cells [jove.com]
- 5. Redox Control of Protein Arginine Methyltransferase 1 (PRMT1) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Modification [labome.com]
- 7. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 8. A protein arginine N-methyltransferase 1 (PRMT1) and 2 heteromeric interaction increases PRMT1 enzymatic activity. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developing protein arginine methyltransferase 1 (PRMT1) inhibitor TC-E-5003 as an antitumor drug using INEI drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparing PRMT1-IN-2 with other PRMT1 inhibitors
A Comparative Guide to PRMT1-IN-2 and Other PRMT1 Inhibitors
This guide provides a detailed comparison of this compound with other prominent inhibitors of Protein Arginine Methyltransferase 1 (PRMT1). PRMT1 is the predominant type I protein arginine methyltransferase, responsible for approximately 85% of asymmetric arginine dimethylation in mammalian cells.[1] Its dysregulation is implicated in various diseases, including cancer, making it a significant therapeutic target.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in the selection of appropriate chemical probes for their research.
Performance Comparison of PRMT1 Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound against other notable PRMT1 inhibitors. Lower IC50 values indicate higher potency.
| Inhibitor | PRMT1 IC50 | Other Type I PRMTs IC50 | Selectivity Notes | Mechanism of Action |
| This compound (RM65) | 55.4 µM[5] | Not specified | Information not available | Not specified |
| MS023 | 30 nM[6][7][8][9] | PRMT3: 119 nM, PRMT4: 83 nM, PRMT6: 4 nM, PRMT8: 5 nM[6][7][8][9] | Potent inhibitor of Type I PRMTs; inactive against Type II & III PRMTs.[7][10] | Substrate competitive[10] |
| GSK3368715 (EPZ019997) | 3.1 nM[4][6][11][12] | PRMT3: 48 nM, PRMT4: 1148 nM, PRMT6: 5.7 nM, PRMT8: 1.7 nM[6][11][12] | Potent, reversible, broad inhibitor of Type I PRMTs.[11][13] | S-adenosyl-L-methionine (SAM) uncompetitive[6][11] |
| Furamidine (DB75) | 9.4 µM[2][6] | Selective for PRMT1 over PRMT5 (166 µM), PRMT6 (283 µM), and PRMT4 (>400 µM).[2][6] | Selective for PRMT1 over other tested PRMTs.[2][6] | Not specified |
| TC-E 5003 | 1.5 µM[9] | Not specified | Selective inhibitor of PRMT1.[9] | Not specified |
Inhibitor Profiles
This compound (RM65)
This compound is a PRMT1 inhibitor with a moderate potency, exhibiting an IC50 of 55.4 μM.[5] It has been shown to induce histone hypomethylation in HepG2 cells, indicating cell permeability and target engagement in a cellular context.[5] However, detailed information regarding its selectivity profile against other PRMTs and its precise mechanism of action is not as widely documented as for other inhibitors.
MS023
MS023 is a highly potent and selective, cell-active inhibitor of type I PRMTs.[7][10] With an IC50 of 30 nM for PRMT1, it is significantly more potent than this compound.[7][8][9] Its selectivity profile is well-characterized, showing high potency against other type I PRMTs like PRMT6 and PRMT8, while being completely inactive against type II and type III PRMTs.[7][10] MS023 binds to the substrate-binding site and effectively reduces cellular levels of asymmetric histone arginine dimethylation.[10] This inhibitor has been utilized in studies to sensitize small cell lung cancer to DNA damaging agents by suppressing RNA splicing.[14]
GSK3368715 (EPZ019997)
GSK3368715 is a first-in-class, orally active, and reversible inhibitor of type I PRMTs, demonstrating exceptional potency against PRMT1 with an IC50 of 3.1 nM.[6][11][12] It operates through a SAM-uncompetitive mechanism.[6][11] GSK3368715 has shown broad anti-proliferative activity across a wide range of cancer cell lines and has demonstrated the ability to inhibit tumor growth or even cause regression in in vivo models.[12][13] Despite its promising preclinical results, its clinical development was halted due to its overall benefit-risk profile.[4]
Experimental Protocols
In Vitro PRMT Inhibition Assay (Scintillation Proximity Assay)
This method is commonly used to determine the IC50 values of PRMT inhibitors like MS023.[7][8]
-
Reaction Mixture: Prepare a reaction mixture containing the specific PRMT enzyme (e.g., PRMT1), a biotin-labeled peptide substrate (e.g., a histone H4 peptide), and the methyl donor, tritiated S-adenosyl-L-methionine ([3H]-SAM).
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., this compound, MS023) to the reaction mixture.
-
Incubation: Incubate the mixture to allow the enzymatic reaction to proceed, during which the [3H]-methyl group is transferred to the peptide substrate.
-
Capture: Stop the reaction and add streptavidin-coated scintillant beads. The biotinylated and [3H]-methylated peptide is captured by the beads.
-
Detection: When the radiolabeled peptide is in close proximity to the scintillant, it emits light. This light emission is quantified using a microplate scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a Scintillation Proximity Assay (SPA).
Cellular Target Engagement Assay (Western Blot)
This protocol is used to confirm that an inhibitor affects PRMT1 activity within cells by measuring the methylation of its substrates, such as histone H4 at arginine 3 (H4R3me2a).[15]
-
Cell Culture and Treatment: Culture cells (e.g., MCF7) and treat them with various concentrations of the PRMT1 inhibitor for a specified period (e.g., 48 hours).
-
Histone Extraction: Lyse the cells and extract the histone proteins.
-
Protein Quantification: Determine the concentration of the extracted proteins.
-
SDS-PAGE and Transfer: Separate the histone proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the methylated substrate (e.g., anti-H4R3me2a).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Use an antibody for a total histone (e.g., anti-Histone H4) as a loading control.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone signal to determine the reduction in methylation.
PRMT1 Signaling Pathways
PRMT1 is a critical regulator in several key signaling pathways that influence cell proliferation, survival, and gene expression.[16][17]
Caption: PRMT1's role in EGFR and Wnt signaling pathways.
PRMT1 can regulate the EGFR signaling pathway by directly methylating the receptor or by methylating histones on the EGFR promoter to control its transcription.[16] In the canonical Wnt signaling pathway, PRMT1 can act as an activator by methylating components like G3BP1 or G3BP2.[16]
Caption: PRMT1 negatively regulates the cGAS-STING pathway.
Recent studies have shown that PRMT1 can methylate the cGAS protein, which prevents its dimerization and thereby inhibits the cGAS-STING pathway, a critical component of the innate immune response.[18] Inhibition of PRMT1 can, therefore, activate this pathway and enhance anti-tumor immunity.[18]
Caption: PRMT1 modulates TGFβ/SMAD signaling via SMAD7.
PRMT1-catalyzed arginine methylation of SMAD7, an inhibitory protein in the TGFβ/SMAD pathway, is required for proper signaling.[19] This regulation is critical for TGFβ-induced epithelial-mesenchymal transition (EMT) and the maintenance of cancer stemness.[19]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms and Inhibitors of Histone Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. selleckchem.com [selleckchem.com]
- 14. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. MS023 | Structural Genomics Consortium [thesgc.org]
- 16. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer [mdpi.com]
- 17. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scientificarchives.com [scientificarchives.com]
A Head-to-Head Comparison of Type I PRMT Inhibitors: GSK3368715 versus MS023
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Type I protein arginine methyltransferase (PRMT) inhibitors, GSK3368715 and MS023. This document synthesizes available experimental data on their efficacy, mechanism of action, and selectivity, and provides detailed experimental protocols for key assays.
Protein arginine methyltransferases (PRMTs) have emerged as significant therapeutic targets in oncology and other diseases. These enzymes catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification crucial for regulating various cellular processes, including signal transduction, gene expression, and DNA repair. Among the PRMT family, Type I enzymes, which are responsible for asymmetric dimethylarginine (ADMA) formation, are frequently overexpressed in numerous cancers. This guide focuses on a comparative analysis of two potent, cell-active, small molecule inhibitors of Type I PRMTs: GSK3368715 and MS023.
Biochemical Potency and Selectivity
Both GSK3368715 and MS023 are potent inhibitors of multiple Type I PRMTs. Their selectivity profiles are crucial for understanding their on-target effects and potential off-target activities.
| Target | GSK3368715 IC50 (nM) | MS023 IC50 (nM) |
| PRMT1 | 3.1[1][2][3] | 30[4][5][6][7] |
| PRMT3 | 48[1][2][3] | 119[4][5][6][7] |
| PRMT4 (CARM1) | 1148[1][2][3] | 83[4][5][6][7] |
| PRMT6 | 5.7[1][2][3] | 4[4][5][6][7] |
| PRMT8 | 1.7[1][2][3] | 5[4][5][6][7] |
| Table 1: Comparative Inhibitory Activity (IC50) of GSK3368715 and MS023 against Type I PRMTs. |
Based on the available data, GSK3368715 appears to be a more potent inhibitor of PRMT1, PRMT3, and PRMT8, while MS023 shows higher potency against PRMT4 (CARM1). Both compounds exhibit high potency against PRMT6.[8] It is noteworthy that MS023 is reported to be completely inactive against Type II and Type III PRMTs, as well as protein lysine (B10760008) methyltransferases and DNA methyltransferases.[4][6]
Mechanism of Action
While both compounds target Type I PRMTs, they exhibit different mechanisms of inhibition.
GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor.[1][2][3] This means it binds to the enzyme-substrate complex, preventing the catalytic reaction from proceeding.
MS023 is described as a substrate-competitive inhibitor, binding to the substrate-binding site of the enzyme.[6][9] Increasing concentrations of the cofactor SAM or the peptide substrate do not affect the IC50 value of MS023 against PRMT6, suggesting it is noncompetitive with both.[9]
dot
Caption: Mechanism of Action of GSK3368715 and MS023.
Cellular and In Vivo Efficacy
Both GSK3368715 and MS023 have demonstrated anti-tumor activity in preclinical models of various cancers.
MS023 has been shown to potently reduce cellular levels of asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) in MCF7 and HEK293 cells, with IC50 values of 9 nM and 56 nM, respectively.[4][6][7] It also reduces global levels of asymmetric dimethylation while increasing levels of monomethylation and symmetric dimethylation.[9] In vivo, MS023 has been shown to have therapeutic benefits in a mouse model of Duchenne muscular dystrophy and to block the propagation of MLL-rearranged acute lymphoblastic leukemia.[5][10][11][12] In small cell lung cancer models, MS023 has been shown to sensitize cells to DNA damaging agents.[13]
GSK3368715 has demonstrated broad anti-proliferative activity across a panel of 249 cancer cell lines, with the majority showing 50% or more growth inhibition.[14] In a Toledo DLBCL cell line, it induced a cytotoxic response with a gIC50 of 59 nM.[14] In vivo studies have shown that GSK3368715 can lead to complete tumor growth inhibition or regression in various xenograft models, including clear cell renal carcinoma and triple-negative breast cancer.[14] In a patient-derived xenograft model of pancreatic adenocarcinoma, GSK3368715 showed significant tumor growth inhibition.[14]
A direct comparison in triple-negative breast cancer (TNBC) cell lines revealed that both inhibitors show a similar differential pattern of activity, with some cell lines being sensitive and others resistant.[8][15] In a xenograft model using the sensitive MDA-MB-468 cell line, GSK3368715 at 150 mg/kg resulted in 85% tumor growth inhibition.[8]
Impact on Signaling Pathways
Inhibition of Type I PRMTs by these compounds affects multiple downstream signaling pathways.
dot
Caption: PRMT1 Inhibition Affects Key Cellular Pathways.
Both GSK3368715 and MS023 have been shown to decrease Wnt signaling activity in a dose-dependent manner in MDA-MB-468 cells.[8] PRMT1 is known to regulate the EGFR signaling pathway, and its inhibition can impact downstream cellular processes. Furthermore, PRMT1 plays a role in RNA metabolism and the DNA damage response, and inhibition of its activity can lead to defects in these pathways.[16]
Experimental Protocols
Detailed experimental protocols are essential for the accurate comparison and validation of inhibitor efficacy.
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone peptide substrate.
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate
-
³H-SAM
-
S-adenosylhomocysteine (SAH) as a positive control
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Streptavidin-coated scintillation proximity assay (SPA) beads
-
Microplates (e.g., 96-well or 384-well)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme, and the test compound (GSK3368715 or MS023) at various concentrations.
-
Initiate the reaction by adding the biotinylated histone H4 peptide and ³H-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an excess of cold, non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to the wells.
-
Incubate to allow the biotinylated peptide to bind to the beads.
-
Measure the radioactivity using a scintillation counter. The signal is proportional to the amount of methylation.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[4][17]
Cellular Assay for PRMT1 Inhibition (Western Blot)
This assay assesses the ability of the inhibitors to block PRMT1 activity within cells by measuring the levels of a specific methylation mark, H4R3me2a.
Materials:
-
Cell line with detectable levels of H4R3me2a (e.g., MCF7)
-
Cell culture medium and supplements
-
GSK3368715 and MS023
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of GSK3368715 or MS023 for a specified duration (e.g., 48 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal to determine the extent of inhibition.[9][18]
dot
Caption: Western Blot Workflow for Cellular PRMT1 Activity.
Conclusion
Both GSK3368715 and MS023 are potent and selective inhibitors of Type I PRMTs with demonstrated anti-tumor activity in a range of preclinical models. GSK3368715 generally exhibits higher potency against PRMT1, while MS023 is more potent against PRMT4 (CARM1). Their distinct mechanisms of action, SAM-uncompetitive for GSK3368715 and substrate-competitive for MS023, may have different implications for their therapeutic application and potential for resistance development. While GSK3368715 entered clinical trials, its development was halted due to safety concerns.[8][19][20] MS023 remains a valuable and widely used tool compound for preclinical research to further explore the therapeutic potential of Type I PRMT inhibition. This guide provides a foundation for researchers to design and interpret experiments aimed at further elucidating the roles of these inhibitors and the broader implications of targeting PRMT1 in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of type I PRMTs reforms muscle stem cell identity enhancing their therapeutic capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Type I PRMTs Reforms Muscle Stem Cell Identity Enhancing their Therapeutic Capacity [elifesciences.org]
- 12. Targeting PRMT1-mediated FLT3 methylation disrupts maintenance of MLL-rearranged acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 19. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PRMT1 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a potent and selective chemical probe is critical for investigating the biological functions of Protein Arginine Methyltransferase 1 (PRMT1) and for developing novel therapeutics. This guide provides a head-to-head comparison of two prominent Type I PRMT inhibitors, GSK3368715 and MS023, with data on their biochemical potency, cellular activity, and selectivity. EPZ015666, a selective PRMT5 inhibitor, is included as a reference for selectivity.
Data Presentation
Biochemical Potency of PRMT1 Inhibitors
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of GSK3368715 and MS023 against a panel of Type I PRMTs. Lower values indicate higher potency.
| Target | GSK3368715 IC50 (nM) | MS023 IC50 (nM) |
| PRMT1 | 3.1[1][2] | 30[3][4] |
| PRMT3 | 48[1][2] | 119[3][4] |
| PRMT4 (CARM1) | 1148[1][2] | 83[3][4] |
| PRMT6 | 5.7[1][2] | 4[3][4] |
| PRMT8 | 1.7[1][2] | 5[3][4] |
Selectivity Profile
The selectivity of an inhibitor is crucial to ensure that its biological effects are attributable to the target of interest. The following table presents the selectivity of GSK3368715 and MS023 against other protein methyltransferases. EPZ015666 is included to highlight its distinct selectivity for PRMT5.
| Inhibitor | Target | Selectivity Information |
| GSK3368715 | Type I PRMTs | Potent inhibitor of PRMT1, PRMT3, PRMT6, and PRMT8.[1][2] Less potent against PRMT4.[1][2] |
| Other PMTs | Data on a broad panel is not readily available in a single public source, but it is described as a Type I PRMT inhibitor.[5] | |
| MS023 | Type I PRMTs | Potent inhibitor of PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3][4] |
| Other PMTs | Inactive against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs, as well as a panel of 25 protein lysine (B10760008) methyltransferases (PKMTs) and DNA methyltransferases (DNMTs) at concentrations up to 10 µM.[6][7] | |
| EPZ015666 | PRMT5 | Highly potent and selective inhibitor with an IC50 of 22 nM.[8][9] |
| Other PMTs | Exhibits >10,000-fold selectivity for PRMT5 over other methyltransferases.[8] |
Experimental Protocols
Biochemical IC50 Determination: Scintillation Proximity Assay (SPA)
This protocol describes a common method for determining the biochemical potency of PRMT1 inhibitors.[10][11]
Principle: The assay measures the transfer of a tritium-labeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate (e.g., a histone H4 peptide). The [³H]-methylated peptide is captured by streptavidin-coated SPA beads, bringing the radioisotope into close proximity with the scintillant embedded in the bead, which generates a light signal that is detected by a scintillation counter.
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
PRMT1 inhibitor (e.g., GSK3368715, MS023)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the PRMT1 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, PRMT1 enzyme, and the inhibitor dilutions.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the methylation reaction by adding a mixture of the biotinylated histone H4 peptide substrate and [³H]-SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop buffer containing unlabeled SAM and EDTA.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate for at least 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plate to pellet the beads.
-
Read the plate on a scintillation counter to measure the light output.
-
Plot the scintillation counts against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Target Engagement: Western Blot for H4R3me2a
This protocol details the measurement of asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a key downstream marker of PRMT1 activity, in inhibitor-treated cells.[12][13]
Principle: Western blotting is used to detect the levels of H4R3me2a in cell lysates. A decrease in the H4R3me2a signal upon inhibitor treatment indicates cellular target engagement. Total histone H4 or another housekeeping protein is used as a loading control.
Materials:
-
Cell line with detectable levels of H4R3me2a (e.g., MCF7)[14]
-
PRMT1 inhibitor (e.g., GSK3368715, MS023)
-
Cell culture reagents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a and anti-total Histone H4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of the PRMT1 inhibitor for a specified time (e.g., 48-72 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare lysates for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2a overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Acquire the image using a digital imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H4 as a loading control.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total histone H4 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
Mandatory Visualization
Caption: PRMT1-mediated methylation of Histone H4 leading to transcriptional activation.
Caption: Experimental workflow for determining cellular PRMT1 inhibition via Western Blot.
References
- 1. Methylation of histone H4 by arginine methyltransferase PRMT1 is essential in vivo for many subsequent histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation of histone H4 at arginine 3 facilitating transcriptional activation by nuclear hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactome | PRMT1,PRMT6 methylate methyl-lysine-4 of histone H4 [reactome.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scintillation proximity assay of arginine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
A Comparative Guide to PRMT1-IN-2 and Alternative PRMT1 Inhibitors for Reproducible Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PRMT1-IN-2 and other commercially available Type I protein arginine methyltransferase (PRMT) inhibitors. The information presented here is intended to facilitate the selection of the most appropriate tool compound for your research needs and to ensure the reproducibility of your experiments. We provide a summary of key performance data, detailed experimental protocols for common assays, and visualizations of relevant biological pathways.
Introduction to PRMT1 and its Inhibition
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins. As the predominant Type I PRMT, it is responsible for the majority of asymmetric dimethylarginine (ADMA) formation in cells. This post-translational modification plays a crucial role in a wide array of cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA processing. Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.
The development of potent and selective PRMT1 inhibitors is essential for both basic research and clinical applications. These small molecules allow for the interrogation of PRMT1 function in normal physiology and disease, and they hold promise as novel therapeutic agents. This guide focuses on this compound and provides a comparative analysis with other widely used inhibitors to aid in experimental design and ensure data reproducibility.
Comparative Performance of PRMT1 Inhibitors
The selection of a chemical probe should be guided by its potency, selectivity, and cellular activity. The following tables summarize the biochemical and cellular potency of this compound and a selection of alternative inhibitors.
Table 1: Biochemical Potency (IC50) of PRMT1 Inhibitors against a Panel of PRMTs
| Inhibitor | PRMT1 (nM) | PRMT3 (nM) | PRMT4/CARM1 (nM) | PRMT6 (nM) | PRMT8 (nM) | PRMT5 (nM) |
| This compound | 55,400[1] | - | - | - | - | - |
| GSK3368715 | 3.1[2][3][4] | 48[2][3][4] | 1148[2][3][4] | 5.7[2][3][4] | 1.7[2][3][4] | >10,000 |
| MS023 | 30[5][6] | 119[5][6] | 83[5][6] | 4[5][6] | 5[5][6] | >10,000[5] |
| TC-E 5003 | 1,500 | - | - | - | - | - |
Table 2: Cellular Activity of PRMT1 Inhibitors
| Inhibitor | Cellular Assay | Cell Line | Readout | Cellular IC50 (nM) |
| This compound | Histone Methylation | HepG2 | Histone Hypomethylation | - |
| MS023 | H4R3me2a Levels | MCF7 | Western Blot | 9[6] |
| MS023 | H3R2me2a Levels | HEK293 | Western Blot | 56[5][6] |
| GSK3368715 | Antiproliferation | Toledo (DLBCL) | Cell Viability | 59[4] |
Experimental Protocols for Reproducibility
To ensure the reproducibility of experiments using PRMT1 inhibitors, detailed methodologies for key assays are provided below.
Biochemical Assay: In Vitro PRMT1 Inhibition Assay (Radiometric)
This protocol describes a common method to determine the in vitro potency of inhibitors against PRMT1 using a radiometric filter-based assay.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (e.g., Ac-SGRGKGGKGLGKGGAKRHRKVLR-NH2) or full-length histone H4 protein as substrate
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
PRMT1 inhibitor (e.g., this compound) dissolved in DMSO
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme (e.g., 5 nM), and the histone substrate (e.g., 5 µM).
-
Add the PRMT1 inhibitor at various concentrations (typically a 10-point, 3-fold serial dilution). The final DMSO concentration should be kept constant across all reactions (e.g., 1%).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the methylation reaction by adding a mix of unlabeled SAM (e.g., 1 µM) and [3H]-SAM (e.g., 0.5 µCi).
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 5 minutes each with 50 mM sodium bicarbonate buffer (pH 9.0).
-
Rinse the filter paper with acetone (B3395972) and let it air dry.
-
Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Western Blot for Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This protocol details the procedure for assessing the cellular activity of PRMT1 inhibitors by measuring the levels of a key epigenetic mark, H4R3me2a.
Materials:
-
Cell line with detectable basal levels of H4R3me2a (e.g., MCF7, HEK293)
-
Cell culture medium and supplements
-
PRMT1 inhibitor dissolved in DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a and anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the PRMT1 inhibitor at various concentrations for 24-48 hours. Include a DMSO-treated control.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2a (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H4 to ensure equal loading.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total Histone H4 signal.
Visualizing PRMT1's Role in Cellular Signaling
To provide a better understanding of the biological context in which these inhibitors function, the following diagrams illustrate the PRMT1 signaling pathway and a typical experimental workflow.
Caption: PRMT1 signaling pathway showing upstream regulators, substrate methylation, and downstream cellular effects.
Caption: Standard experimental workflows for biochemical and cellular characterization of PRMT1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PRMT1 - Wikipedia [en.wikipedia.org]
- 6. Protein arginine methyltransferase PRMT1 promotes adipogenesis by modulating transcription factors C/EBPβ and PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of PRMT1 Inhibitor Efficacy: A Comparative Analysis
This guide provides a comparative analysis of prominent Protein Arginine Methyltransferase 1 (PRMT1) inhibitors. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for cross-validating findings related to PRMT1 inhibition. While this guide was initiated to cross-validate findings for "PRMT1-IN-2," no specific public data under this identifier could be retrieved. Therefore, this comparison focuses on well-characterized and frequently cited PRMT1 inhibitors: MS023 , GSK3368715 , and TC-E-5003 .
Introduction to PRMT1
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of methyl groups to arginine residues on histone and non-histone proteins.[1][2] This post-translational modification plays a vital role in numerous cellular processes, including transcriptional regulation, signal transduction, DNA damage repair, and RNA splicing.[1][3] Dysregulation of PRMT1 activity has been implicated in various diseases, most notably in cancer, where its overexpression is often correlated with poor prognosis.[4][5][6] Consequently, PRMT1 has emerged as a promising therapeutic target, leading to the development of small molecule inhibitors aimed at modulating its enzymatic activity.
Comparative Performance of PRMT1 Inhibitors
The following table summarizes the in vitro potency (IC50) of MS023, GSK3368715, and TC-E-5003 against PRMT1 and other protein arginine methyltransferases. This data is essential for assessing the selectivity and potential off-target effects of these compounds.
| Inhibitor | PRMT1 IC50 | PRMT3 IC50 | PRMT4/CARM1 IC50 | PRMT6 IC50 | PRMT8 IC50 | Selectivity Notes | Reference(s) |
| MS023 | 30 nM | 119 nM | 83 nM | 4 nM | 5 nM | Potent inhibitor of Type I PRMTs. Inactive against Type II and III PRMTs.[1][7][8] | [1][7][8] |
| GSK3368715 | 3.1 nM | 48 nM | 1148 nM | 5.7 nM | 1.7 nM | Potent and selective for PRMT1, with activity against other Type I PRMTs. SAM-uncompetitive.[9][10][11] | [9][10][11] |
| TC-E-5003 | 1.5 µM | - | No inhibition | - | - | Selective for PRMT1 over CARM1 and Set7/9.[12][13] | [12][13] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is aggregated from multiple sources for comparative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of PRMT1 inhibitors.
Detailed Experimental Protocols
Biochemical IC50 Determination using a Scintillation Proximity Assay (SPA)
This protocol is a common method for determining the in vitro potency of PRMT1 inhibitors.[7]
-
Principle: The assay measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a biotinylated peptide substrate. The biotinylated peptide is captured by streptavidin-coated SPA beads, bringing the incorporated radioactivity in close proximity to the scintillant in the beads, which generates a light signal that is proportional to the enzyme activity.
-
Materials:
-
Recombinant human PRMT1 enzyme
-
Biotinylated histone H4 peptide substrate (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKV-Amide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
S-adenosyl-L-methionine (SAM), unlabeled
-
Streptavidin-coated SPA beads
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Stop Solution (e.g., 500 µM S-adenosyl-homocysteine (SAH))
-
Test inhibitors (e.g., MS023, GSK3368715, TC-E-5003) dissolved in DMSO
-
384-well microplates
-
Microplate scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add PRMT1 enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated peptide substrate and [³H]-SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding the stop solution containing unlabeled SAH and streptavidin-coated SPA beads.
-
Incubate for 30 minutes at room temperature to allow the beads to settle.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Histone H4 Arginine 3 Asymmetric Dimethylation (H4R3me2a)
This protocol is used to assess the cellular activity of PRMT1 inhibitors by measuring the levels of a key PRMT1-mediated histone mark.[1][2][14]
-
Principle: Cells are treated with the PRMT1 inhibitor, and total histones are extracted. The proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against asymmetrically dimethylated arginine 3 on histone H4 (H4R3me2a) and total histone H4 (as a loading control).
-
Materials:
-
Cell culture medium and supplements
-
PRMT1 inhibitor
-
Lysis buffer for histone extraction (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 15% acrylamide (B121943) for better resolution of histones)[15][16]
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for small proteins like histones)[15][16][17]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H4R3me2a and Rabbit anti-total Histone H4
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PRMT1 inhibitor or DMSO (vehicle control) for 48-72 hours.
-
Harvest the cells and extract total histones using an appropriate lysis buffer.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a high-percentage acrylamide gel.[15][16]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2a (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone H4 to ensure equal loading.
-
Quantify the band intensities and normalize the H4R3me2a signal to the total H4 signal.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of PRMT1 inhibitors on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[18][19]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where the yellow tetrazolium salt is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line
-
96-well cell culture plates
-
PRMT1 inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a serial dilution of the PRMT1 inhibitor or DMSO (vehicle control).
-
Incubate the plate for the desired period (e.g., 72-96 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting cell viability against the logarithm of the inhibitor concentration.
-
References
- 1. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MS023 | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]
- 7. selleckchem.com [selleckchem.com]
- 8. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. docs.abcam.com [docs.abcam.com]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 17. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 18. physiology.elte.hu [physiology.elte.hu]
- 19. broadpharm.com [broadpharm.com]
A Head-to-Head Comparison: PRMT1-IN-2 vs. siRNA Knockdown for Targeting PRMT1
For researchers, scientists, and drug development professionals investigating the role of Protein Arginine Methyltransferase 1 (PRMT1) in various biological processes, the choice between a small molecule inhibitor like PRMT1-IN-2 and a genetic approach such as siRNA knockdown is a critical decision. This guide provides an objective comparison of these two methods, supported by experimental data, to facilitate the selection of the most appropriate tool for specific research needs.
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins. Its involvement in a wide array of cellular processes, including transcriptional regulation, signal transduction, and DNA damage repair, has made it a compelling target in various diseases, particularly cancer. This guide will delve into the mechanisms, efficacy, and practical considerations of two primary methods for inhibiting PRMT1 function: the chemical inhibitor this compound and the genetic tool of small interfering RNA (siRNA).
Mechanism of Action: Catalytic Inhibition vs. Protein Depletion
The fundamental difference between this compound and siRNA lies in their mechanism of action. This compound is a small molecule that directly inhibits the enzymatic activity of the PRMT1 protein. It typically binds to the active site of the enzyme, preventing it from transferring methyl groups from its cofactor S-adenosylmethionine (SAM) to its protein substrates. This leads to a rapid but potentially reversible cessation of PRMT1's methyltransferase function.
In contrast, siRNA-mediated knockdown targets the PRMT1 messenger RNA (mRNA) for degradation. A synthetically designed siRNA duplex is introduced into cells and incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the complementary PRMT1 mRNA sequence. This prevents the translation of the mRNA into protein, resulting in a significant reduction of the total cellular PRMT1 protein levels.
Quantitative Comparison of Performance
The following tables summarize quantitative data from various studies to provide a comparative overview of this compound and siRNA knockdown of PRMT1. It is important to note that direct head-to-head comparisons in the same experimental system are limited, and thus data is compiled from multiple sources.
Table 1: Efficacy and Potency
| Parameter | This compound / Type I PRMT Inhibitors | siRNA Knockdown of PRMT1 | Key Considerations |
| Potency (IC50) | This compound: 55.4 µM.[1] MS023 (another Type I inhibitor): Cellular IC50 for H4R3me2a reduction is ~9 nM.[2] | Not Applicable (knockdown efficiency is measured instead) | Small molecule inhibitors offer dose-dependent control over enzymatic activity. |
| Knockdown Efficiency | Not Applicable | >80-90% reduction in PRMT1 protein levels is commonly reported.[3] | Efficiency can vary depending on cell type, transfection reagent, and siRNA sequence. |
| Effect on Downstream Marks (e.g., H4R3me2a) | Potent, dose-dependent reduction in asymmetric dimethylarginine (aDMA) levels.[4] | Nearly complete loss of H4R3 methylation has been observed.[3] | Both methods effectively reduce the downstream epigenetic marks of PRMT1 activity. |
| Onset of Action | Rapid, often within hours of treatment. | Slower, typically requires 24-72 hours for significant protein depletion.[5] | The rapid action of inhibitors is advantageous for studying acute effects. |
| Duration of Effect | Dependent on compound stability and cellular washout; can be reversible. | Transient, typically lasting 3-7 days depending on cell division rate. | For longer-term studies, shRNA or CRISPR-based methods may be more suitable than transient siRNA. |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound / Type I PRMT Inhibitors | siRNA Knockdown of PRMT1 | Key Considerations |
| On-Target Specificity | This compound is a Type I PRMT inhibitor and may inhibit other Type I PRMTs (e.g., PRMT3, PRMT4, PRMT6, PRMT8).[6] | Highly specific to the PRMT1 mRNA sequence if designed properly. | The specificity of inhibitors across the entire PRMT family should be considered. |
| Off-Target Effects | Potential for off-target binding to other proteins, which should be evaluated. | Can induce off-target effects by partial complementarity to other mRNAs, leading to their unintended degradation. | Using a pool of multiple siRNAs can help mitigate off-target effects. |
Experimental Protocols
Below are detailed methodologies for the application of this compound and siRNA-mediated knockdown of PRMT1 in a typical cell culture setting.
Protocol 1: Inhibition of PRMT1 using this compound
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C or -80°C.
- On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
2. Cell Seeding:
- Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.
3. Treatment:
- Remove the existing culture medium from the cells.
- Add the medium containing the desired concentrations of this compound or the vehicle control.
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
4. Validation of Inhibition:
- Western Blot: Harvest cell lysates and perform western blotting to assess the levels of asymmetric dimethylarginine (aDMA) on known PRMT1 substrates, such as histone H4 (H4R3me2a). A decrease in this mark indicates successful inhibition of PRMT1 activity. Total PRMT1 protein levels are not expected to change.
- Functional Assays: Perform relevant functional assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), cell cycle analysis, or gene expression analysis of PRMT1 target genes.
Protocol 2: siRNA Knockdown of PRMT1
1. Reagent Preparation:
- Resuspend lyophilized PRMT1-specific siRNA and a non-targeting control (NTC) siRNA to a stock concentration (e.g., 20 µM) in RNase-free water. Store at -20°C or -80°C.
2. Cell Seeding:
- The day before transfection, seed cells in antibiotic-free medium so that they reach 60-80% confluency at the time of transfection.
3. Transfection:
- For each well to be transfected, prepare two tubes:
- Tube A: Dilute the siRNA (e.g., to a final concentration of 20-50 nM) in serum-free medium (e.g., Opti-MEM).
- Tube B: Dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
- Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes.
- Add the transfection complexes dropwise to the cells.
- Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The medium can be changed after 4-6 hours if toxicity is a concern.
4. Validation of Knockdown:
- Quantitative RT-PCR (qRT-PCR): At 24-48 hours post-transfection, isolate RNA and perform qRT-PCR to quantify the reduction in PRMT1 mRNA levels.
- Western Blot: At 48-72 hours post-transfection, harvest cell lysates and perform western blotting using an antibody against PRMT1 to confirm the reduction in protein levels. Also, probe for downstream markers like H4R3me2a to confirm the functional consequence of the knockdown.
- Functional Assays: Perform relevant functional assays as described for the inhibitor protocol.
Visualizing the Approaches
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: PRMT1 Signaling Pathway.
Caption: Experimental Workflows.
Caption: Logical Comparison.
Conclusion: Making an Informed Choice
Both this compound and siRNA knockdown are powerful and effective tools for studying the function of PRMT1. The choice between them depends largely on the specific experimental goals.
This compound (and other small molecule inhibitors) is ideal for:
-
Acute studies: Its rapid onset of action is perfect for investigating the immediate consequences of PRMT1 inhibition.
-
Dose-response studies: The ability to titrate the concentration allows for a nuanced understanding of the relationship between enzymatic activity and cellular phenotype.
-
High-throughput screening: The ease of application makes it suitable for large-scale screens to identify enhancers or suppressors of PRMT1 inhibition.
-
Preclinical and in vivo studies: Small molecules have the potential to be developed into therapeutic agents.
siRNA knockdown is the preferred method for:
-
Validating on-target effects: It provides a highly specific way to confirm that the phenotype observed with a small molecule inhibitor is indeed due to the inhibition of the intended target.
-
Studying non-catalytic functions: By depleting the entire protein, siRNA can help elucidate any scaffolding or protein-protein interaction roles of PRMT1 that are independent of its enzymatic activity.
-
Investigating the effects of long-term loss of PRMT1: While transient, siRNA allows for the study of cellular adaptations to the absence of PRMT1 over several days.
Ultimately, a comprehensive research strategy often benefits from the complementary use of both a small molecule inhibitor and siRNA knockdown. This dual approach allows for robust validation of findings and a more complete understanding of the multifaceted roles of PRMT1 in health and disease.
References
- 1. Guidelines for transfection of siRNA [qiagen.com]
- 2. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of histone H4 by arginine methyltransferase PRMT1 is essential in vivo for many subsequent histone modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking PRMT1-IN-2: A Comparative Guide to Industry Standard Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the novel Protein Arginine Methyltransferase 1 (PRMT1) inhibitor, PRMT1-IN-2, against two widely recognized industry standards: GSK3368715 and MS023. This document is intended to serve as a valuable resource for researchers and drug development professionals by presenting a direct comparison of their biochemical potency, cellular activity, and selectivity. The information herein is supported by experimental data and detailed protocols to facilitate informed decision-making in research and development endeavors.
Quantitative Performance Analysis
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, GSK3368715, and MS023 against a panel of PRMT enzymes. This data provides a clear overview of the potency and selectivity of each compound.
| Inhibitor | PRMT1 IC50 (nM) | PRMT3 IC50 (nM) | PRMT4 (CARM1) IC50 (nM) | PRMT6 IC50 (nM) | PRMT8 IC50 (nM) |
| This compound | 55400[1] | Not Available | Not Available | Not Available | Not Available |
| GSK3368715 | 3.1[2] | 48[2] | 1148[2] | 5.7[2] | 1.7[2] |
| MS023 | 30[3][4] | 119[3][4] | 83[3][4] | 4[3][4] | 5[3][4] |
PRMT1 Signaling Pathway
PRMT1 plays a crucial role in various cellular processes by methylating histone and non-histone proteins, thereby influencing gene transcription and signal transduction. Key pathways affected by PRMT1 activity include the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways. PRMT1 can directly methylate components of these pathways or regulate their expression at the transcriptional level.
References
- 1. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
Safety Operating Guide
Essential Safety and Disposal Plan for Handling PRMT1-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent, biologically active small molecules like PRMT1-IN-2. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS) for this compound, this guide provides essential safety and logistical information based on standard laboratory safety practices for handling similar research compounds.
Chemical Identifier:
-
Compound Name: this compound
-
Synonym: RM65
-
Function: A potent inhibitor of Protein Arginine Methyltransferase 1 (PRMT1).[1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound, a bioactive chemical. The following table outlines the recommended PPE for various laboratory activities involving this compound, based on general safety standards for hazardous chemicals.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Receiving & Unpacking | - Chemical-resistant gloves (e.g., nitrile) |
| Weighing & Aliquoting (Solid Form) | - Double gloves (chemotherapy-rated recommended)[2] - Protective gown (impermeable, long-sleeved) - Safety glasses with side shields or goggles[3][4] - Face shield if there is a risk of splashing[5] - Respiratory protection (e.g., N95 respirator or working in a certified chemical fume hood)[3] |
| Solution Preparation & Handling | - Double gloves (chemotherapy-rated recommended)[2] - Protective gown - Safety glasses or goggles[2] |
| Spill Cleanup | - Spill kit appropriate for chemical spills - Two pairs of chemical-resistant gloves - Protective gown - Respiratory and eye protection[2][5] |
Operational and Disposal Plans
Proper handling, storage, and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refer to the Certificate of Analysis for specific storage temperature recommendations.[1]
Disposal: The proper disposal of this compound and associated waste is crucial to prevent environmental contamination and minimize health risks. All waste materials that have come into contact with this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused or Expired Compound (Solid) | - Dispose of in its original container or a clearly labeled, sealed container. - Label the container as "Hazardous Waste" with the full chemical name.[6] |
| Liquid Waste (e.g., solutions in DMSO) | - Collect all liquid waste containing this compound in a designated, leak-proof hazardous waste container. - The container must be clearly labeled as "Hazardous Waste" and specify the chemical contents and solvent.[6] - Do not dispose of down the drain.[6] |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | - Collect all disposable items that have come into contact with the compound in a designated hazardous waste bag or container.[6] |
| Empty Containers | - Rinse the empty container with a suitable solvent (e.g., the solvent used for the solution). - Collect the first rinse as hazardous liquid waste.[6] |
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for safely handling this compound in a laboratory setting, from receiving the compound to the final disposal of waste.
Detailed Experimental Protocol: Cellular Assay
This protocol provides a general methodology for utilizing this compound in a cell-based assay.
-
Stock Solution Preparation:
-
In a certified chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Dissolve the compound in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM).
-
Store the stock solution at the recommended temperature, protected from light.
-
-
Cell Culture and Treatment:
-
Culture cells in an appropriate medium and format (e.g., 96-well plate).
-
Dilute the this compound stock solution to the desired final concentrations in the cell culture medium.
-
Add the diluted compound or vehicle control (e.g., DMSO) to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired time period.
-
Following incubation, perform the relevant cellular analysis (e.g., western blotting for histone methylation marks, cell viability assay).
-
-
Waste Management:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
